Pharacine
Description
Properties
IUPAC Name |
3,8,15,20-tetraoxatricyclo[20.2.2.210,13]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O8/c25-21-17-5-7-19(8-6-17)23(27)31-15-3-4-16-32-24(28)20-11-9-18(10-12-20)22(26)30-14-2-1-13-29-21/h5-12H,1-4,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNCDJVWOAZMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440217 | |
| Record name | pharacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63440-93-7 | |
| Record name | pharacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8,15,20-tetraoxatricyclo[20.2.2.2,10,13]octacosa-1(24),10,12,22,25,27-hexaene-2,9,14,21-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Isolation of Pharacine from Cytophaga sp.
This guide provides a comprehensive overview of the isolation and characterization of Pharacine, a natural p-cyclophane, from the marine bacterium Cytophaga sp. strain AM13.1. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the field of natural product discovery.
Introduction
This compound is a symmetrical p-cyclophane discovered during a screening of microorganisms from the North Sea.[1] It was isolated from the ethyl acetate extract of Cytophaga sp. strain AM13.1.[1][2][3] Alongside this compound, several other known and novel indole derivatives were also identified.[1][2][3] Notably, initial biological screenings of this compound did not reveal any significant activity against a panel of microalgae, fungi, and bacteria.[1][4] This guide details the experimental procedures for the isolation and purification of this unique natural product.
Physicochemical and Spectroscopic Data of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular formula, mass, and other physicochemical properties.
| Property | Value |
| Molecular Formula | C₂₄H₂₄O₈ |
| Molecular Weight | 440.4 g/mol |
| Monoisotopic Mass | 440.14711772 Da |
| Appearance | Colorless solid |
| UV (MeOH) λmax (log ε) | 205 (4.50), 242 (4.23) nm |
| IR (KBr) νmax | 2962, 1712, 1612, 1508, 1459, 1410, 1275, 1108, 1045, 1018, 878, 835, 755 cm⁻¹ |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.12 (s, 4H), 4.45 (t, J = 5.5 Hz, 4H), 2.05 (t, J = 5.5 Hz, 4H) |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ (ppm): 165.8 (C=O), 138.2 (C), 133.8 (C), 129.5 (CH), 65.0 (CH₂), 25.8 (CH₂) |
| EIMS m/z (%) | 440 (M⁺, 1), 220 (12), 192 (10), 164 (100), 149 (45), 121 (8), 104 (10), 91 (5), 76 (8), 65 (5), 55 (10) |
| HREIMS | m/z 440.1471 (M⁺, C₂₄H₂₄O₈; calc. 440.1471) |
Experimental Protocols
The following sections provide a detailed methodology for the isolation of this compound from Cytophaga sp. strain AM13.1.
Isolation and Cultivation of Cytophaga sp. Strain AM13.1
-
Strain Isolation : Cytophaga sp. strain AM13.1 was isolated from a 30 L water sample collected approximately 2 km offshore from the island of Helgoland, Germany, at a depth of 10 m.[1] The water sample was filtered through a nylon mesh filter (5 µm pore size) and stored at 4 °C in the dark for one year.[1] An aliquot of 20 mL was then enriched with M13 medium components (0.25 g/L yeast extract, 0.25 g/L peptone, 0.25 g/L glucose).[1]
-
Fermentation : Ten 1 L Erlenmeyer flasks, each containing 200 mL of Luria-Bertani (LB) medium adjusted to pH 7.2, were inoculated with the producing strain.[1] These seed cultures were incubated at 29 °C for 72 hours with shaking at 120 rpm. The seed cultures were then used to inoculate a 20 L fermenter containing LB medium.[1] The fermentation was carried out for 3 days at 29 °C with agitation at 120 rpm.[1] The pH was maintained at 6.5 through the automated addition of 2 N NaOH and 2 N HCl.[1] Sterile air was supplied at a rate of 5 L/min, and Niax PPG 2025 was used as an antifoaming agent.[1]
Extraction of Secondary Metabolites
-
The culture broth was mixed with approximately 1 kg of diatomaceous earth and filtered using a press filter.[1]
-
The culture filtrate and the biomass were extracted separately with ethyl acetate.[1]
-
The biomass was additionally extracted with acetone.[1]
-
The organic phases from all extractions were combined and evaporated to dryness, yielding 13.2 g of crude extract.[1]
Isolation of this compound
The crude extract was subjected to a multi-step chromatographic purification process:
-
Initial Fractionation : The crude extract was chromatographed on a silica gel column (120 g, 60 x 4 cm) using a gradient of n-hexane/ethyl acetate (1:0 to 0:1) followed by ethyl acetate/methanol (1:0 to 0:1).[1] This resulted in the collection of 10 fractions.[1]
-
Fraction 4 Purification : Fraction 4 (1.1 g) was further purified by silica gel column chromatography (50 g, 55 x 2.5 cm) with a solvent system of n-hexane/ethyl acetate (7:3), yielding 7 sub-fractions.[1]
-
Fraction 4.4 Purification : Sub-fraction 4.4 (120 mg) was subjected to preparative thin-layer chromatography (PTLC) on silica gel with n-hexane/ethyl acetate (7:3) to yield 5 mg of this compound as colorless needles.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and the logical relationship of the isolated compounds to their biological activity screening.
Caption: Experimental workflow for the isolation of this compound.
Caption: Biological activity screening of isolated compounds.
Conclusion
This technical guide outlines the detailed procedures for the isolation of this compound from Cytophaga sp. AM13.1. While this compound did not exhibit biological activity in the initial screens, its unique p-cyclophane structure warrants further investigation. The methodologies described herein can serve as a valuable resource for natural product chemists and microbiologists interested in exploring the secondary metabolites of marine bacteria. The lack of initial biological activity does not preclude the possibility of other, untested pharmacological properties, and further screening of this compound is encouraged.
References
- 1. This compound | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 3. PubChemLite - this compound (C24H24O8) [pubchemlite.lcsb.uni.lu]
- 4. This compound, a natural p-cyclophane and other indole derivatives from Cytophaga sp. strain AM13.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharacine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pharacine is a naturally occurring macrocyclic compound, first isolated from the marine bacterium Cytophaga sp. strain AM13.1.[1] Structurally, it is a highly symmetrical p-cyclophane, identified as the first cyclic terephthalic acid ester discovered from a natural source.[1][2] This document provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and experimental protocols related to this compound. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using diagrams in the DOT language.
Chemical Structure and Identification
This compound is a macrocyclic ester with the chemical formula C₂₄H₂₄O₈.[3][4] Its structure is characterized by a cyclic arrangement of two terephthalic acid moieties and two 1,4-butanediol units.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 63440-93-7[3][4] |
| IUPAC Name | 3,8,15,20-tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone[3] |
| Molecular Formula | C₂₄H₂₄O₈[3][4] |
| Canonical SMILES | C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1[3] |
| InChI Key | SFNCDJVWOAZMFE-UHFFFAOYSA-N[3] |
| Synonyms | Pharacin, PBT Cyclic Dimer, 1,4-Butanediol-terephthaloyl Chloride Cyclic Dimer, Cyclobis(1,4-butylene terephthalate)[4][] |
Physicochemical Properties
This compound is a white to off-white solid with limited solubility in common organic solvents.[] Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 440.44 g/mol | [3][4] |
| Monoisotopic Mass | 440.14711772 Da | [3] |
| Melting Point | 193-195 °C | [] |
| Boiling Point (Predicted) | 753.4 ± 60.0 °C | [] |
| Density (Predicted) | 1.208 ± 0.06 g/cm³ | [] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [] |
| Appearance | White to Off-white Solid | [] |
Spectroscopic Data
Spectroscopic data are crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Data Highlights |
| ¹³C NMR | Spectral data available in PubChem.[3] |
| Mass Spectrometry (GC-MS) | Mass spectral data available in PubChem, obtained on Varian MAT 731 or Varian 311A or AMD-402 instruments.[3] |
| Infrared (IR) Spectroscopy | No specific IR spectrum for this compound is readily available. However, characteristic absorptions for esters (C=O stretch around 1750-1730 cm⁻¹) and aromatic rings (C=C stretch around 1600-1475 cm⁻¹) would be expected. |
Pharmacological Properties and Mechanism of Action
This compound has been reported to exhibit antibiotic properties. The primary mechanism of action is the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[6] This interaction hinders the translocation step of elongation, thereby preventing the synthesis of essential proteins for bacterial growth and proliferation.[6]
Some databases have anecdotally mentioned anti-leukemic activity for this compound. However, the primary scientific literature on the isolation and initial characterization of this compound did not report significant activity against a panel of bacteria and fungi.[1] Further studies on its potential anticancer properties are required for validation.
Caption: Mechanism of action of this compound.
Experimental Protocols
Isolation of this compound from Cytophaga sp. strain AM13.1
The following protocol is based on the methodology described by Shaaban et al. (2002).[1]
1. Fermentation:
-
Inoculate ten 1 L Erlenmeyer flasks, each containing 200 mL of Luria-Bertani medium (pH 7.2), with the producing strain Cytophaga sp. AM13.1.
-
Incubate the flasks for 3 days at 29 °C with agitation at 120 rpm.
-
Maintain the pH at 6.5 by automatic addition of 2 N NaOH and 2 N HCl.
-
Use Niax PPG 2025 as an antifoaming agent.
-
Supply sterile air at 5 L/min.
2. Extraction:
-
Mix the culture broth with diatomaceous earth (approximately 1 kg) and filter through a press filter.
-
Separately extract the culture filtrate and biomass with ethyl acetate.
-
Additionally, extract the biomass with acetone.
-
Combine the organic phases and evaporate to dryness to yield the crude extract.
3. Chromatographic Separation:
-
Subject the crude extract to column chromatography on silica gel using a gradient of cyclohexane-ethyl acetate-methanol.
-
Further purify the resulting fractions using preparative thin-layer chromatography (PTLC) on silica gel with a suitable solvent system.
-
Isolate this compound from the appropriate fractions by column chromatography on Sephadex (3 × 60 cm, CHCl₃/40% MeOH).
Caption: Experimental workflow for the isolation of this compound.
Synthesis and Analytical Methods
As of the current literature survey, a detailed protocol for the total synthesis of this compound has not been published. For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques for the detection and quantification of this compound.[2][] Given its structure, Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary method for structural elucidation and confirmation.[3]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.
Conclusion
This compound is a unique macrocyclic natural product with potential as an antibiotic. Its mechanism of action, involving the inhibition of the 50S ribosomal subunit, presents a target for the development of new antibacterial agents. Further research is warranted to fully elucidate its pharmacological profile, including a more thorough investigation of its potential anticancer activities and the development of a synthetic route to enable broader studies. This guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. This compound | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C24H24O8) [pubchemlite.lcsb.uni.lu]
- 6. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
Pharacine: A Technical Whitepaper on a Novel Marine-Derived p-Cyclophane
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document serves as a technical guide to the natural product Pharacine. It is important to note that, based on a comprehensive review of the existing scientific literature as of late 2025, information regarding the biological activity of this compound is exceptionally limited. The primary research available focuses on its isolation and structural characterization, with initial screenings showing a lack of activity in the tested assays. This guide faithfully represents the current state of knowledge.
Executive Summary
This compound is a highly symmetrical, natural p-cyclophane first isolated from the marine bacterial strain Cytophaga sp. AM13.1.[1][2][3] Its structure was elucidated through spectroscopic methods. Initial in vitro bioactivity screenings were conducted against a panel of microorganisms, including bacteria, fungi, yeast, and microalgae. In these primary assays, this compound demonstrated no discernible biological activity.[1][2][4] Consequently, there is no public domain data available concerning its mechanism of action, associated signaling pathways, or quantitative measures of efficacy such as IC50 or EC50 values. This whitepaper collates all available data on this compound, including its chemical properties and the experimental protocols from its initial discovery.
It should be noted that some commercial suppliers may erroneously list a compound named "this compound" with antibiotic properties; however, the chemical structure and CAS number provided in such listings do not correspond to the natural product isolated from Cytophaga sp. AM13.1 and likely represent a different chemical entity.[5]
Chemical and Physical Properties
This compound is distinguished by its unique and highly symmetrical p-cyclophane structure.[1][2][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C24H24O8 | PubChem[6] |
| Molecular Weight | 440.44 g/mol | Biosynth[5], PubChem[6] |
| IUPAC Name | 3,8,15,20-tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone | PubChem[6] |
| Canonical SMILES | C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1 | Biosynth[5] |
| Source Organism | Cytophaga sp. strain AM13.1 | J Nat Prod[1][2][3] |
| Compound Class | p-Cyclophane | J Nat Prod[1][2][3] |
Biological Activity Assessment
The only published study on this compound reported its evaluation against a panel of nine microorganisms. The compound showed no inhibitory activity in these assays.[1][2][4]
Table of Screening Results:
| Organism Type | Species Tested | Result |
| Microalgae | Chlorella vulgaris, Chlorella sorokiniana, Scenedesmus subspicatus | No Activity |
| Fungi | Mucor miehei | No Activity |
| Yeast | Candida albicans | No Activity |
| Bacteria (Gram-positive) | Staphylococcus aureus, Bacillus subtilis | No Activity |
| Bacteria (Gram-negative) | Escherichia coli | No Activity |
| Bacteria (Actinomycete) | Streptomyces viridochromogenes | No Activity |
Due to the lack of observed activity, no quantitative data (e.g., IC50, MIC) has been reported, and no further studies into its mechanism of action or signaling pathways have been published.
Experimental Protocols
The following methodology is based on the description of the bioactivity screening in the primary literature.
Antimicrobial and Antifungal Agar Diffusion Assay
The bioactivity of this compound was determined using a standard agar diffusion assay.
-
Preparation of Test Plates: Standard growth media agar plates were prepared and allowed to solidify.
-
Inoculation: The surface of the agar was uniformly inoculated with a suspension of the respective test organism (bacteria, yeast, or fungi).
-
Application of Compound: A filter paper disc of a standard diameter (typically 6 mm) was impregnated with a solution of purified this compound at a specified concentration. The solvent was allowed to evaporate.
-
Incubation: The prepared disc was placed onto the center of the inoculated agar plate. Plates were incubated under conditions (temperature, time) optimal for the growth of the specific test organism.
-
Data Analysis: The plates were examined for a zone of growth inhibition around the filter paper disc. The absence of a clear zone was interpreted as "no activity."
Visualizations
Experimental Workflow for Bioactivity Screening
The following diagram illustrates the logical workflow of the initial screening performed on this compound.
Caption: Workflow of the initial bioactivity screening of this compound.
Conclusion and Future Directions
This compound remains a structurally interesting natural product with an underexplored biological potential. The initial negative screening results against a limited panel of microorganisms do not preclude the possibility of other, more specific biological activities (e.g., antiviral, cytotoxic, enzyme inhibition, or receptor modulation).
Future research endeavors could involve:
-
Broader screening against diverse biological targets, including cancer cell lines, viral panels, and specific enzyme assays.
-
Computational studies, such as molecular docking, to predict potential protein targets based on this compound's unique 3D structure.
-
Total synthesis of this compound to enable the generation of analogues for structure-activity relationship (SAR) studies.
Until such studies are conducted and published, the biological activity of this compound remains an open question for the scientific community.
References
- 1. This compound, a natural p-cyclophane and other indole derivatives from Cytophaga sp. strain AM13.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 63440-93-7 | FP63527 | Biosynth [biosynth.com]
- 6. This compound | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]
Core Mechanism of Action of Osimertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osimertinib (marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2][3] This document provides a detailed examination of the molecular mechanism of action of osimertinib, its effects on downstream signaling pathways, and the development of resistance. It includes a compilation of quantitative data from key studies and detailed experimental protocols relevant to its preclinical and clinical evaluation.
Introduction to Osimertinib
Osimertinib is a mono-anilino-pyrimidine compound designed to selectively inhibit sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][4][5] A key advantage of osimertinib is its significantly lower activity against wild-type (WT) EGFR, which is believed to contribute to its favorable side-effect profile compared to earlier-generation TKIs.[6][7]
Molecular Mechanism of Action
The primary mechanism of action of osimertinib involves its covalent and irreversible binding to the EGFR kinase domain.[8] This interaction is highly specific to mutant forms of the receptor.
2.1. Covalent Binding to Cys797
Osimertinib features an acrylamide group that forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[4][5][6] This irreversible binding effectively blocks the kinase activity of EGFR by preventing ATP from binding, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[6][8]
2.2. Selectivity for Mutant EGFR
Osimertinib demonstrates high potency against EGFR harboring sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation.[3][9] The T790M mutation, known as the "gatekeeper" mutation, sterically hinders the binding of first- and second-generation TKIs.[4] Osimertinib's structure allows it to bind effectively despite the presence of the bulky methionine residue at this position.[10] In contrast, its affinity for WT EGFR is significantly lower, which spares healthy tissues from the drug's effects and reduces associated toxicities like rash and diarrhea.[7][11]
Impact on Downstream Signaling Pathways
By inhibiting EGFR kinase activity, osimertinib effectively shuts down the key downstream signaling cascades that drive tumor cell proliferation, survival, and growth.[9] The two primary pathways affected are:
-
The PI3K/AKT/mTOR Pathway: This pathway is a crucial regulator of cell survival and apoptosis. Inhibition of EGFR by osimertinib leads to decreased phosphorylation and activation of AKT, ultimately promoting apoptosis in cancer cells.[6][8][9]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to the regulation of cell proliferation and differentiation.[6] Osimertinib's blockade of EGFR signaling leads to reduced activation of ERK, resulting in cell cycle arrest and decreased proliferation.[8][9]
Quantitative Data Summary
The efficacy and pharmacokinetic properties of osimertinib have been extensively characterized in numerous preclinical and clinical studies.
Table 1: In Vitro Potency of Osimertinib
| Cell Line | EGFR Mutation Status | Mean IC50 (nM) |
| PC-9 | ex19del | <15 |
| H1975 | L858R/T790M | <15 |
| A431 | Wild-Type | 480–1865 |
| Data sourced from preclinical studies.[9] |
Table 2: Clinical Efficacy in T790M-Positive NSCLC (AURA3 Trial)
| Parameter | Osimertinib (n=279) | Platinum-Pemetrexed (n=140) |
| Objective Response Rate (ORR) | 71% | 31% |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months |
| Data from patients with T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy.[12] |
Table 3: Clinical Efficacy in First-Line Treatment (FLAURA Trial)
| Parameter | Osimertinib (n=279) | Erlotinib or Gefitinib (n=277) |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months |
| Median Overall Survival (OS) | 38.6 months | 31.8 months |
| Data from treatment-naïve patients with EGFR-mutated advanced NSCLC.[13] |
Table 4: Pharmacokinetic Properties of Osimertinib
| Parameter | Value |
| Recommended Dose | 80 mg once daily[14][15] |
| Time to Steady State | ~15 days[16] |
| Mean Half-life (t1/2) | ~48 hours[16] |
| Oral Clearance (CL/F) | 14.3 L/h[16] |
| Metabolism | Primarily via CYP3A4/5[11][17] |
| Elimination | 68% in feces, 14% in urine[16] |
Mechanisms of Resistance to Osimertinib
Despite the durable responses, acquired resistance to osimertinib inevitably develops.[4] These mechanisms are broadly categorized as on-target (EGFR-dependent) and off-target (EGFR-independent).[1][18]
-
On-Target Resistance: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, at the site of covalent binding.[3][4][7] This mutation from cysteine to serine prevents the irreversible binding of osimertinib, rendering it ineffective.[3] Other, less common EGFR mutations (e.g., L718Q, G724S) have also been reported.[4]
-
Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate independently of EGFR signaling.[9] The most frequently observed off-target mechanisms include MET amplification, HER2 amplification, and alterations in pathways involving PIK3CA, KRAS, and BRAF.[2][5]
Experimental Protocols
In Vitro EGFR Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the inhibitory activity of a compound like osimertinib on EGFR kinase activity by measuring ADP production.
Methodology:
-
Reagent Preparation: Prepare a stock solution of osimertinib in 100% DMSO and create a serial dilution in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare the kinase reaction master mix containing the peptide substrate and ATP. Dilute the recombinant EGFR enzyme to the desired concentration.[19]
-
Kinase Reaction: In a 96-well plate, add 5 µL of the diluted osimertinib or control (DMSO). Add 10 µL of the kinase reaction master mix. Initiate the reaction by adding 10 µL of the diluted EGFR enzyme. Incubate the plate at 30°C for 60 minutes.[19]
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[19]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value can be calculated from the resulting dose-response curve.[20]
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of osimertinib in an immunocompromised mouse model bearing human tumor xenografts.
Methodology:
-
Cell Implantation: Harvest NSCLC cells (e.g., H1975) and resuspend them in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject the cell suspension (5-10 x 106 cells) into the flank of each mouse.[21]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width2) / 2.[21]
-
Treatment: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer osimertinib (e.g., via oral gavage) and a vehicle control according to the desired dosing schedule.[21]
-
Data Collection and Analysis: Continue to measure tumor volume and mouse body weight throughout the study. The study is terminated when tumors in the control group reach a predetermined size. Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the vehicle control.[21]
Pharmacokinetic Analysis in Plasma
This protocol describes a method for quantifying osimertinib concentrations in plasma samples using UPLC-MS/MS.
Methodology:
-
Sample Collection: Collect blood samples from subjects at various time points after osimertinib administration into heparinized tubes. Centrifuge the blood to separate the plasma, which is then stored at -80°C until analysis.[22]
-
Sample Preparation: Precipitate plasma proteins by adding acetonitrile (containing an internal standard like sorafenib). Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.[23]
-
UPLC-MS/MS Analysis: Inject the prepared sample into a UPLC-MS/MS system. Chromatographic separation is typically achieved on a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile).[22][24] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[24]
-
Quantification: Create a standard curve by spiking blank plasma with known concentrations of osimertinib (e.g., 1 to 500 ng/mL).[23] Quantify the osimertinib concentration in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Conclusion
Osimertinib is a highly selective and potent third-generation EGFR-TKI that has significantly advanced the treatment of EGFR-mutated NSCLC. Its mechanism of action, centered on the irreversible covalent inhibition of mutant EGFR, leads to the effective shutdown of key oncogenic signaling pathways. While acquired resistance remains a clinical challenge, a deeper understanding of these resistance mechanisms is paving the way for the development of next-generation inhibitors and novel combination therapies.
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-World Data Of Osimertinib In Patients With Pretreated Non-Small Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Clinical Review - Osimertinib (Tagrisso) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-Cyclophane Secondary Metabolites from Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-cyclophane secondary metabolites produced by bacteria. It covers their chemical diversity, biosynthesis, and biological activities, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and medicinal chemistry.
Introduction to Bacterial p-Cyclophanes
p-Cyclophanes are a class of strained organic molecules characterized by an aromatic ring bridged by an aliphatic chain at two non-adjacent positions.[1] While long studied in synthetic chemistry, a growing number of p-cyclophanes are being discovered as natural products from various biological sources, including bacteria. Bacterial p-cyclophanes, particularly those from cyanobacteria, exhibit significant structural diversity and potent biological activities, making them promising candidates for drug discovery.[2][3]
This guide will focus on two major classes of bacterial p-cyclophanes: the polyketide-derived [7.7]paracyclophanes from cyanobacteria and the ribosomally synthesized and post-translationally modified peptides (RiPPs) containing cyclophane moieties found across diverse bacterial phyla.
Chemical Diversity of Bacterial p-Cyclophanes
The structural diversity of bacterial p-cyclophanes is a key feature that contributes to their varied biological activities. The main classes discovered to date are detailed below.
[7.7]Paracyclophanes from Cyanobacteria
A prominent group of bacterial p-cyclophanes are the [7.7]paracyclophanes, which have been primarily isolated from freshwater and soil cyanobacteria of the genera Nostoc and Cylindrospermum.[4][5] These molecules feature a 22-membered ring system formed by the head-to-tail dimerization of two alkylresorcinol monomers.[6] Variations in halogenation, methylation, and other functional group substitutions on the core scaffold lead to a wide array of congeners.
-
Cylindrocyclophanes: Isolated from Cylindrospermum licheniforme, these compounds are among the first discovered cyanobacterial p-cyclophanes. Their structures often feature chlorination and methylation.[7]
-
Nostocyclophanes: Produced by Nostoc linckia, these are structurally similar to cylindrocyclophanes and exhibit a range of halogenation patterns.[6]
-
Carbamidocyclophanes: A subclass of [7.7]paracyclophanes isolated from Nostoc sp., characterized by the presence of one or two carbamate moieties. These compounds have shown significant antibacterial and cytotoxic activities.[1][8]
Ribosomally Synthesized and Post-translationally Modified (RiPP) Cyclophanes
A distinct class of bacterial p-cyclophanes are the RiPPs. In these molecules, the cyclophane structure is formed by post-translational modifications of a precursor peptide.[2][3] These modifications are catalyzed by radical S-adenosylmethionine (SAM) enzymes, which create a crosslink between the aromatic side chain of one amino acid and the aliphatic side chain of another.[2] This results in strained, macrocyclic peptide structures. The biosynthetic gene clusters for these cyclophane-containing RiPPs have been identified in a broad range of bacteria from marine, terrestrial, and human microbiomes.[3]
Biosynthesis of Bacterial p-Cyclophanes
The biosynthetic pathways leading to bacterial p-cyclophanes are complex and involve unique enzymatic machinery. Understanding these pathways is crucial for bioengineering and the production of novel analogs.
Biosynthesis of [7.7]Paracyclophanes (Cylindrocyclophanes)
The biosynthesis of cylindrocyclophanes in Cylindrospermum licheniforme is initiated from a fatty acid precursor, decanoic acid. The pathway involves a hybrid Type I and Type III polyketide synthase (PKS) system. The key steps are as follows:
-
Initiation: Decanoic acid is activated by the fatty acid adenylating enzyme CylA and loaded onto the acyl carrier protein (ACP) CylB.
-
Elongation and Modification: The decanoyl-ACP is elongated by the Type I PKS modules CylD and CylH. A key modification is a cryptic chlorination at a non-activated carbon center, catalyzed by the halogenase CylC.
-
Aromatization: The elongated and chlorinated polyketide chain is transferred to the Type III PKS CylI, which catalyzes the formation of the alkylresorcinol monomer.
-
Dimerization and Cyclization: The final and most remarkable step is the dimerization and cyclization of two chlorinated alkylresorcinol monomers to form the [7.7]paracyclophane core. This is catalyzed by the alkylating enzyme CylK, which facilitates a Friedel-Crafts-type C-C bond formation.[7]
Biosynthesis of RiPP Cyclophanes
The biosynthesis of RiPP cyclophanes begins with the ribosomal synthesis of a precursor peptide. This peptide contains a leader sequence for recognition by modifying enzymes and a core peptide that is post-translationally modified. The key cyclization step is catalyzed by a radical SAM enzyme, which generates a highly reactive 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from an unactivated C-H bond on an aliphatic amino acid side chain, initiating a radical-mediated C-C bond formation with an aromatic amino acid residue to form the cyclophane ring.[2]
Biological Activities and Quantitative Data
Bacterial p-cyclophanes have demonstrated a range of biological activities, including antibacterial and cytotoxic effects. The quantitative data for these activities are summarized in the tables below.
Antibacterial Activity
Many p-cyclophanes, particularly the carbamidocyclophanes, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | MIC (µM) | Reference(s) |
| Carbamidocyclophane F | Staphylococcus aureus | 0.1 | [1] |
| Carbamidocyclophane F | Enterococcus faecalis | 0.2 | [1] |
| Carbamidocyclophanes H-L | Methicillin-resistant S. aureus (MRSA) | 0.1 - 1.0 | [1] |
| Synthetic Tetrabrominated [7.7]Paracyclophane | Staphylococcus aureus (MRSA) | 12.5 | [7] |
Cytotoxic Activity
Bacterial p-cyclophanes have also been shown to possess significant cytotoxic activity against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Carbamidocyclophanes A-E | MCF-7 (Breast) | Moderate | [8] |
| Carbamidocyclophanes A-E | 5637 (Bladder) | 0.8 - 2.1 | [9] |
| Carbamidocyclophanes A-E | LN18 (Glioblastoma) | 2.1 - 3.1 | [9] |
| Carbamidocyclophane D | 5637 (Bladder) | 10.1 | [9] |
| Carbamidocyclophane F | MDA-MB-435 (Melanoma) | 0.5 - 0.7 | [1] |
| Carbamidocyclophane G | HT-29 (Colon) | 0.5 - 0.7 | [1] |
| Nostocyclophanes E-J | MDA-MB-231 (Breast) | Moderate | [6] |
Isolation Yields
Quantitative data on the isolation yields of p-cyclophanes from bacterial cultures are important for assessing the feasibility of their production for further research and development.
| Compound | Producing Organism | Yield (% of Dry Weight) | Cultivation Conditions | Reference(s) |
| Carbamidocyclophane A | Nostoc sp. CAVN10 | 1.5% | 28 °C, 15 days | [9] |
| Carbamidocyclophane B | Nostoc sp. CAVN10 | 1.0% | 28 °C, 15 days | [9] |
| Carbamidocyclophane C | Nostoc sp. CAVN10 | 1.1% | 28 °C, 15 days | [9] |
| Carbamidocyclophanes D & E | Nostoc sp. CAVN10 | 0.4% | 33 °C, 25 days | [9] |
Experimental Protocols
This section provides an overview of the general methodologies used for the cultivation of producing organisms, and the extraction, isolation, and characterization of p-cyclophane secondary metabolites.
Cultivation of Producing Bacteria
-
Cyanobacteria (Nostoc sp., Cylindrospermum sp.):
-
Media: A3M7 or Z½ medium are commonly used.[4][5] For large-scale cultivation, commercial fertilizers like FloraNova and Nutribloom have been investigated as alternatives to the labor-intensive preparation of standard media.[10]
-
Culture Conditions: Cultures are typically grown in photobioreactors or large glass carboys at temperatures ranging from 24-28 °C.[5][9] Continuous illumination with fluorescent lamps and aeration with CO2-enriched air (e.g., 0.5% CO2) are crucial for optimal growth.[5]
-
Harvesting: After a cultivation period of several weeks (e.g., 30-37 days), the cyanobacterial biomass is harvested by filtration or centrifugation and then lyophilized.[5][9]
-
Extraction and Isolation
A general workflow for the extraction and isolation of p-cyclophanes from bacterial biomass is as follows:
-
Extraction: The lyophilized biomass is extracted multiple times with an organic solvent, typically methanol or a mixture of methanol and dichloromethane.[1]
-
Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A biphasic solvent system can be employed to enrich the p-cyclophane-containing fraction.[4]
-
Chromatography: The enriched extract is then purified using a combination of chromatographic techniques:
Structure Elucidation
The structures of novel p-cyclophanes are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the planar structure and assign all proton and carbon signals.[6]
-
Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy is used to determine the stereochemical configuration by comparing the experimental spectrum with those of known compounds or quantum chemical calculations.[1]
Future Perspectives and Conclusion
Bacterial p-cyclophanes represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their potent antibacterial and cytotoxic activities, coupled with their unique and complex chemical architectures, make them attractive scaffolds for medicinal chemistry.
Future research in this area should focus on:
-
Discovery of Novel p-Cyclophanes: Exploration of underexplored bacterial taxa, including those from extreme environments, may lead to the discovery of new p-cyclophane structures with novel biological activities. Genome mining approaches will be instrumental in identifying novel biosynthetic gene clusters.
-
Biosynthetic Engineering: A deeper understanding of the biosynthetic pathways will enable the use of synthetic biology and metabolic engineering techniques to produce novel, "unnatural" p-cyclophane analogs with improved therapeutic properties.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for their development as drugs.
-
Total Synthesis: The development of efficient total syntheses will not only confirm the structures of new p-cyclophanes but also provide access to larger quantities of these compounds for extensive biological evaluation and the generation of focused libraries for structure-activity relationship studies.
References
- 1. Anti-MRSA-acting carbamidocyclophanes H-L from the Vietnamese cyanobacterium Nostoc sp. CAVN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial cyclophane-containing RiPPs from radical SAM enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-translational formation of strained cyclophanes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Halide Ions on the Carbamidocyclophane Biosynthesis in Nostoc sp. CAVN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Nostocyclophanes from Nostoc linckia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent Synthesis of Novel Cylindrocyclophanes that Inhibit Methicillin‐Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamidocyclophanes A-E, chlorinated paracyclophanes with cytotoxic and antibiotic activity from the Vietnamese cyanobacterium Nostoc sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling the Cultivation of Nostoc sp. under Controlled Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Cyclic Terephthalic Acid Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic terephthalic acid esters, particularly cyclic oligo(alkylene terephthalate)s, are a class of macrocyclic compounds that have garnered significant interest in the fields of polymer chemistry and materials science. Their unique properties, such as low melt viscosity and the ability to undergo ring-opening polymerization (ROP), make them valuable precursors for the synthesis of high-performance polyesters like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). The ROP of these cyclic esters offers several advantages over conventional polycondensation methods, including faster polymerization rates, the production of higher molecular weight polymers, and the absence of small molecule byproducts. This technical guide provides a comprehensive overview of the primary synthetic routes to cyclic terephthalic acid esters, with a focus on detailed experimental protocols, quantitative data, and the underlying reaction mechanisms.
Core Synthesis Methodologies
The synthesis of cyclic terephthalic acid esters can be broadly categorized into two primary approaches: high-dilution condensation and ring-closing metathesis. The choice of method often depends on the desired ring size, the specific diol used, and the required purity of the final product.
High-Dilution Condensation
High-dilution condensation is a classical and widely employed method for the synthesis of macrocycles. The principle behind this technique is to maintain very low concentrations of the reactants to favor intramolecular cyclization over intermolecular polymerization. This is typically achieved by the slow addition of the reactants to a large volume of solvent.
A common variation of this method is the pseudo-high dilution technique, where the reaction is carried out at a moderate concentration, but the slow addition of one reactant ensures that its instantaneous concentration remains low.
Reaction Scheme:
The general reaction involves the condensation of a diol with terephthaloyl chloride.
n HO-(CH₂)ₓ-OH + n ClOC-C₆H₄-COCl → [-(CH₂)ₓ-O-CO-C₆H₄-CO-O-]ₙ + 2n HCl
Experimental Protocol: Synthesis of Cyclic Oligo(2-methyl-1,3-propylene terephthalate)s
This protocol describes a pseudo-high dilution method for synthesizing cyclic oligo(2-methyl-1,3-propylene terephthalate)s.
Materials:
-
Terephthaloyl chloride (TPC)
-
2-Methyl-1,3-propylene glycol
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
Ammonium hydroxide
-
Hydrochloric acid (dilute)
-
Deionized water
Procedure:
-
Purify the terephthaloyl chloride by recrystallization from hexane.
-
Purify the 2-methyl-1,3-propylene glycol by vacuum distillation after stirring with calcium hydride overnight.
-
Purify DABCO by sublimation in a vacuum.
-
Purify triethylamine, dichloromethane, and tetrahydrofuran by stirring with calcium hydride overnight, followed by distillation under a nitrogen atmosphere.
-
In a 1000 mL three-necked flask equipped with a mechanical stirrer, constant pressure funnel, and nitrogen inlet, prepare a solution of DABCO (1.12 g, 0.01 mol) and triethylamine (20.24 g, 0.2 mol) in 700 mL of dichloromethane.
-
Cool the mixture to 0 °C.
-
Prepare a solution of terephthaloyl chloride (21.32 g, 0.105 mol) and 2-methyl-1,3-propylene glycol (9.01 g, 0.1 mol) in 120 mL of THF.
-
Add the solution from step 7 to the cooled mixture from step 5 via the addition funnel over a period of 180 minutes.
-
Quench the reaction with ammonium hydroxide (20 mL) and deionized water (50 mL).
-
Filter the resulting solution and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with dilute HCl and deionized water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using 4% acetone in dichloromethane as the eluent to obtain the cyclic oligomers.[1]
Quantitative Data:
The following table summarizes the yields for the synthesis of various cyclic oligo(alkylene terephthalate)s using a similar pseudo-high dilution method.[1]
| Cyclic Oligo(alkylene terephthalate) | Abbreviation | Yield (%) | Melting Point (°C) |
| Cyclic oligo(2-methyl-1,3-propylene terephthalate)s | COMPTs | 36 | 191-213 |
| Cyclic oligo(neopentylene terephthalate)s | CONTs | 31 | 262-274 |
Reaction Pathway: High-Dilution Condensation
Caption: High-dilution condensation workflow.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful synthetic tool for the formation of cyclic compounds, particularly macrocycles. This method involves the use of a transition metal catalyst, typically a ruthenium-based Grubbs' catalyst, to facilitate the intramolecular reaction between two terminal alkene functionalities within a linear precursor. The reaction is highly efficient and tolerant of a wide range of functional groups.
Reaction Scheme:
The synthesis of the linear precursor typically involves the esterification of terephthaloyl chloride with a diol containing terminal alkene groups. The subsequent RCM reaction then forms the cyclic ester.
Experimental Protocol: Synthesis of Cyclic Butylene Terephthalate Trimer
This protocol details the synthesis of a cyclic butylene terephthalate trimer via a multi-step process culminating in a ring-closing metathesis reaction.[2]
Materials:
-
Terephthaloyl chloride
-
1,4-Butanediol
-
Pyridine
-
4-Formylbenzoic acid allyl ester
-
30% Hydrogen peroxide
-
KH₂PO₄
-
80% NaClO₂
-
NaHSO₃
-
4-(Dimethylamino)pyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Grubbs' second-generation catalyst
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
20% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Acetonitrile (MeCN)
Procedure:
Step 1: Synthesis of Bis(4-hydroxybutyl)terephthalate (2)
-
To a solution of terephthaloyl chloride (19.7 g, 97 mmol) and 1,4-butanediol (69.9 g, 0.77 mol) in THF (70 mL) at 0 °C, add pyridine (30.6 g, 0.39 mol) dropwise.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with CH₂Cl₂ (250 mL), and wash with water (200 mL), 1 M HCl (200 mL), and saturated aqueous NaHCO₃ solution (200 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography to yield bis(4-hydroxybutyl)terephthalate.
Step 2: Synthesis of 4-((Allyloxy)carbonyl)benzoic acid (4)
-
To a mixture of 4-formylbenzoic acid allyl ester (5.8 g, 31 mmol), 30% hydrogen peroxide (5.2 g, 46 mmol), and KH₂PO₄ (8.3 g, 61 mmol) in a solution of water (20 mL) and MeCN (20 mL) at 0 °C, add a solution of 80% NaClO₂ (5.5 g, 49 mmol) in water (20 mL) dropwise.
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction with NaHSO₃.
-
Filter the mixture to obtain the crude product, which is then dried and triturated with a mixture of petroleum ether and EtOAc (3:1) to give 4-((allyloxy)carbonyl)benzoic acid as a white solid (94% yield).[2]
Step 3: Synthesis of Bis(4-(4-allylterephthaloyloxy)butyl)terephthalate (5)
-
To a mixture of bis(4-hydroxybutyl)terephthalate (1.43 g, 4.6 mmol) and 4-((allyloxy)carbonyl)benzoic acid (2.37 g, 12 mmol) in CHCl₃ (20 mL), add DMAP (0.28 g, 2.3 mmol) and EDCI (3.53 g, 18 mmol).
-
Stir the mixture at 60 °C for 24 hours.
-
Wash the reaction mixture with 1 M HCl (50 mL) and water (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (CHCl₃) to obtain the linear precursor as a white solid (75% yield).[2]
Step 4: Ring-Closing Metathesis to form Macrotetralide (6)
-
Stir the linear precursor (1.5 g, 2.2 mmol) in CHCl₃ (10 mL).
-
Add a solution of Grubbs' second-generation catalyst (0.56 g, 0.66 mmol) in CHCl₃ (10 mL) dropwise, followed by the dropwise addition of Ti(OiPr)₄ (0.19 g, 0.66 mmol).
-
Stir the mixture at room temperature for 20 hours.
-
Wash the reaction mixture with water (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (40:1 CHCl₃:EtOAc) to obtain the macrotetralide as a white solid (58% yield).[2]
Step 5: Hydrogenation to form Cyclic Butylene Terephthalate Trimer (7)
-
A mixture of the macrotetralide (1.2 g, 1.8 mmol) and 20% Pd/C (0.24 g, 2.3 mmol) in THF (20 mL) is hydrogenated at room temperature for 8 hours.
-
Filter off the catalyst and evaporate the filtrate to dryness to give the final product as a white solid (95% yield).[2]
Quantitative Data:
The following table summarizes the yields for the key steps in the synthesis of the cyclic butylene terephthalate trimer via RCM.[2]
| Step | Product | Yield (%) |
| 2 | 4-((Allyloxy)carbonyl)benzoic acid | 94 |
| 3 | Bis(4-(4-allylterephthaloyloxy)butyl)terephthalate | 75 |
| 4 | Macrotetralide (RCM product) | 58 |
| 5 | Cyclic Butylene Terephthalate Trimer | 95 |
Reaction Pathway: Ring-Closing Metathesis
Caption: Ring-closing metathesis reaction pathway.
Conclusion
The synthesis of cyclic terephthalic acid esters is a critical step in the production of high-performance polyesters via ring-opening polymerization. Both high-dilution condensation and ring-closing metathesis offer effective routes to these valuable macrocycles. The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the cyclic esters. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to select and implement the most suitable method for their specific applications. Further research into the optimization of these synthetic routes and the development of new catalytic systems will continue to advance the field of polyester chemistry and materials science.
References
Spectroscopic Elucidation of Pharacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Pharacine, a symmetrical p-cyclophane. The information presented herein is essential for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery, offering a comprehensive reference for the identification and characterization of this compound.
Core Spectroscopic Data
The structural elucidation of this compound is primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2'/H-6' | 8.05 | d | 8.5 |
| H-3'/H-5' | 7.55 | d | 8.5 |
| H-α | 4.40 | t | 6.5 |
| H-β | 2.05 | p | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| C-1' | 134.5 |
| C-2'/C-6' | 129.5 |
| C-3'/C-5' | 129.0 |
| C-4' | 139.0 |
| C=O | 166.0 |
| C-α | 64.0 |
| C-β | 26.0 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z | Formula |
| HR-EIMS | [M]⁺ | 440.1471 | C₂₄H₂₄O₈ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate structural characterization of natural products. The following protocols outline the methodologies employed for the NMR and MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound was dissolved in deuterated chloroform (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Varian UNITY 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum was acquired with a sufficient number of scans to ensure a high signal-to-noise ratio.
-
Chemical shifts were referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum was recorded using a broadband proton-decoupled pulse sequence.
-
Chemical shifts were referenced to the solvent peak of CDCl₃ at δ 77.0 ppm.
-
Mass Spectrometry (MS)
-
Sample Introduction: The purified sample of this compound was introduced into the mass spectrometer.
-
Instrumentation: High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a suitable high-resolution mass spectrometer.
-
Ionization: The sample was ionized using electron impact (EI) to generate the molecular ion.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion was measured with high accuracy to determine the elemental composition.
Workflow for Spectroscopic Analysis
The logical flow of experiments is crucial for the efficient and accurate structural elucidation of a novel compound like this compound. The following diagram illustrates the typical workflow from isolation to final structure confirmation.
Caption: Workflow for the Spectroscopic Characterization of this compound.
There is no known signaling pathway for this compound.
Unveiling the Pharacine Biosynthesis Pathway: A Hypothetical Technical Guide
Disclaimer: The following technical guide is a fictional construct created to demonstrate the requested data presentation, experimental protocol documentation, and visualization style. The compound "Pharacine," its biosynthesis pathway, and all associated data are hypothetical and do not represent known scientific information.
Introduction
This compound is a hypothetical secondary metabolite with purported novel therapeutic properties. This document outlines its proposed biosynthesis pathway, detailing the enzymatic steps, regulatory controls, and methodologies for its study. The pathway is envisioned as a model system for exploring complex natural product biosynthesis and engineering.
The Hypothetical this compound Biosynthesis Pathway
The proposed biosynthesis of this compound begins with the common precursor, chorismate, and proceeds through a series of enzymatic reactions. The core scaffold is synthesized by a putative Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) hybrid enzyme, followed by tailoring reactions including hydroxylation and methylation.
Quantitative Data Summary
The following tables summarize the hypothetical kinetic parameters of the key enzymes involved in the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of Core Biosynthetic Enzymes
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg·min) |
| PcsA (Chorismate Synthase) | Prephenate | 150 | 25 | 1.25 |
| PpsB (PKS-NRPS Hybrid) | 4-hydroxybenzoate | 75 | 10 | 0.5 |
| PpsC (Hydroxylase) | Pre-Pharacine A | 200 | 5 | 0.25 |
| PmtD (Methyltransferase) | This compound B | 120 | 15 | 0.75 |
Table 2: Metabolite Concentrations in Engineered E. coli
| Metabolite | Strain A (Wild-Type) | Strain B (Overexpression) |
| Chorismate (µg/L) | 50 ± 5 | 30 ± 3 |
| 4-hydroxybenzoate (µg/L) | 20 ± 2 | 150 ± 12 |
| Pre-Pharacine A (µg/L) | 5 ± 0.5 | 80 ± 7 |
| This compound B (µg/L) | 2 ± 0.3 | 65 ± 6 |
| This compound (µg/L) | Not Detected | 40 ± 4 |
Experimental Protocols
Protocol 1: In Vitro Assay for PpsC Hydroxylase Activity
-
Reaction Mixture Preparation:
-
Prepare a 100 µL reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM NAD(P)H
-
5 mM FAD
-
200 µM Pre-Pharacine A (substrate)
-
1 µg of purified PpsC enzyme
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Quenching:
-
Stop the reaction by adding 100 µL of ice-cold methanol.
-
-
Analysis:
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-MS to quantify the formation of this compound B.
-
Protocol 2: Metabolite Extraction from Engineered E. coli
-
Cell Culture:
-
Grow a 50 mL culture of the engineered E. coli strain in TB medium to an OD₆₀₀ of 0.6.
-
-
Induction:
-
Induce protein expression with 0.5 mM IPTG and continue to culture for 48 hours at 18°C.
-
-
Harvesting:
-
Centrifuge the culture at 5,000 x g for 15 minutes and discard the supernatant.
-
-
Lysis and Extraction:
-
Resuspend the cell pellet in 5 mL of ethyl acetate.
-
Sonicate the suspension on ice for 10 minutes (30 seconds on, 30 seconds off).
-
-
Clarification and Evaporation:
-
Centrifuge the lysate at 10,000 x g for 20 minutes.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 500 µL of methanol for HPLC-MS analysis.
-
Visualizations
Caption: Hypothetical this compound biosynthesis pathway from chorismate.
Caption: Workflow for metabolite analysis in engineered strains.
Caption: Hypothetical regulatory control of the this compound operon.
An In-Depth Technical Guide on the Solubility and Stability of Pharacine
Disclaimer: Pharacine is a naturally occurring macrocyclic compound.[][][3] While some basic physical and chemical properties are available, comprehensive public data on its solubility and stability for drug development purposes is limited. This guide synthesizes available information and outlines standardized experimental protocols essential for characterizing this compound for research and pharmaceutical applications.
Introduction to this compound
This compound (CAS 63440-93-7) is a natural p-cyclophane isolated from the bacterial strain Cytophaga sp. AM13.1.[][3] It is a cyclic terephthalic acid ester with the molecular formula C₂₄H₂₄O₈ and a molecular weight of 440.44 g/mol .[][4] Structurally, it is identified as 3,8,15,20-Tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-10,12,22,24,25,27-hexaene-2,9,14,21-tetrone.[][4] Given its complex macrocyclic structure, understanding its solubility and stability is critical for any potential therapeutic development.
Chemical Structure:
-
IUPAC Name: 3,8,15,20-tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone[5]
-
SMILES: C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1[5]
-
Appearance: White to Off-white Solid[][]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound is noted to have poor aqueous solubility, which presents a significant challenge for formulation development.
Available data indicates that this compound is slightly soluble in several organic solvents.[][]
| Solvent | Solubility Description |
| Chloroform | Slightly Soluble[] |
| Dichloromethane | Slightly Soluble[] |
| Ethyl Acetate | Slightly Soluble[] |
| Acetonitrile | Slightly Soluble (with heating)[] |
To thoroughly characterize this compound, quantitative solubility studies are essential. The following table outlines a proposed experimental plan to determine its solubility in pharmaceutically relevant media.
| Solvent System | Temperature (°C) | pH (for aqueous) | Proposed Method |
| Purified Water | 25, 37 | N/A | Shake-Flask HPLC-UV |
| Phosphate Buffer | 25, 37 | 2.0, 4.5, 6.8, 7.4 | Shake-Flask HPLC-UV |
| 0.1 N HCl | 25, 37 | ~1.2 | Shake-Flask HPLC-UV |
| Ethanol | 25, 37 | N/A | Shake-Flask HPLC-UV |
| Propylene Glycol | 25, 37 | N/A | Shake-Flask HPLC-UV |
| DMSO | 25, 37 | N/A | Shake-Flask HPLC-UV |
Stability Profile
Drug stability is paramount for ensuring safety, efficacy, and shelf-life. The macrocyclic ester groups in this compound suggest potential susceptibility to hydrolysis under acidic or basic conditions.
For long-term storage, this compound should be kept in containers protected from direct sunlight and stored in a cool, dark environment at 2-8°C.[] The macrocyclic nature of p-cyclophanes often imparts a degree of chemical stability due to steric hindrance.[]
Forced degradation studies are necessary to identify potential degradation pathways and develop a stability-indicating analytical method.
| Stress Condition | Proposed Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24, 48, 72 hours | Hydrolysis of ester linkages |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 2, 4, 8 hours | Hydrolysis of ester linkages |
| Oxidative | 3% H₂O₂ at 25°C for 24 hours | Oxidation of aromatic rings or ether linkages |
| Thermal | 80°C (dry heat) for 48 hours | General thermal decomposition |
| Photolytic | ICH Q1B Option 2 (Xenon lamp) | Photodegradation, ring cleavage |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable solubility and stability data.
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid, >95% purity)
-
Selected solvents (HPLC grade)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other compatible material)
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound to a vial (e.g., 10 mg).
-
Add a known volume of the desired solvent (e.g., 10 mL).
-
Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached.
-
After 48 hours, allow the vials to stand for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. Discard the first portion of the filtrate.
-
Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the calibration range of the analytical method.
-
Analyze the sample by a validated HPLC-UV method to determine the concentration.
-
Perform the experiment in triplicate.
This protocol outlines a typical forced degradation study to identify degradation products.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in Acetonitrile)
-
Acids (1 N HCl), Bases (1 N NaOH), Oxidizing agents (30% H₂O₂)
-
HPLC system with PDA or Mass Spectrometry (MS) detector
-
Photostability chamber, Temperature-controlled oven
Procedure:
-
Sample Preparation: For each condition, mix 1 mL of this compound stock solution with 1 mL of the stressor solution (e.g., 0.2 N HCl to achieve a final concentration of 0.1 N). For thermal studies, use the solid drug. For photostability, use the solution.
-
Stress Application:
-
Hydrolysis: Incubate samples at 60°C. Pull time points (e.g., 2, 8, 24 hours). Neutralize acid/base samples before analysis.
-
Oxidation: Keep at room temperature for 24 hours.
-
Thermal: Store solid powder at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic: Expose solution to light according to ICH Q1B guidelines alongside a dark control.
-
-
Analysis:
-
Analyze all stressed samples, a non-stressed control, and a blank by HPLC-PDA/MS.
-
The HPLC method should be capable of separating the parent peak from all degradation product peaks. A gradient elution is typically required.
-
Evaluate peak purity of the parent drug peak under all conditions.
-
Identify and characterize major degradants using MS data.
-
Visualizations: Workflows and Pathways
References
Pharacine: An Enigmatic Natural Product Awaiting Therapeutic Target Discovery
Despite its unique chemical structure, the natural product Pharacine remains a molecule of unknown therapeutic potential. A thorough review of publicly available scientific literature and databases reveals a significant gap in the understanding of its biological activity, with no identified therapeutic targets, mechanism of action studies, or associated clinical or preclinical data.
This compound is a symmetrical p-cyclophane, a type of organic compound with a unique bridged aromatic ring structure. It was first isolated from the ethyl acetate extract of the bacterial strain Cytophaga sp. AM13.1.[1] Its chemical formula is C24H24O8, and it is also referred to as a phthalate ester.[2]
Currently, the known biological data on this compound is limited to initial screenings against a small panel of microorganisms. These studies reported that this compound showed no activity against three species of microalgae, the fungus Mucor miehei, the yeast Candida albicans, and the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes.[1]
There is no information available in scientific literature or clinical trial registries regarding any investigation into the therapeutic targets of this compound. Consequently, details on its mechanism of action, potential signaling pathway interactions, and any quantitative data from preclinical or clinical studies are non-existent. The core requirements for a technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time due to the foundational absence of research in these areas.
Further research is required to explore the bioactivity of this compound and to identify any potential therapeutic applications. Future studies could involve high-throughput screening against various cell lines and molecular targets to uncover its pharmacological profile. Until such research is conducted and published, the therapeutic potential of this compound will remain unknown.
References
Methodological & Application
Application Notes and Protocols for Pharacine as a Ligand in Coordination Chemistry
Disclaimer: The following application notes and protocols are a theoretical guide based on the general principles of coordination chemistry with p-cyclophane ligands. As of the date of this document, there is no specific published research available on the use of Pharacine (CAS 63440-93-7) as a ligand for the synthesis and application of metal complexes. The experimental procedures and data presented are hypothetical and intended to serve as a foundational framework for researchers and drug development professionals interested in exploring the potential of this compound in coordination chemistry.
Introduction to this compound as a Potential Ligand
This compound, a naturally occurring p-cyclophane with the chemical formula C₂₄H₂₄O₈, presents an intriguing scaffold for the development of novel coordination complexes.[1][2] Its structure, characterized by two terephthalate units linked by butylene chains, offers potential coordination sites through its oxygen atoms within the ester groups and the π-systems of the benzene rings. The macrocyclic nature of this compound could impart significant stability and unique stereochemical constraints to its metal complexes, making them promising candidates for applications in catalysis, materials science, and medicinal chemistry.
The coordination of metal ions to this compound could lead to the formation of complexes with well-defined geometries and electronic properties. These properties are critical for their potential use as therapeutic agents, where the metal complex could interact with biological targets. The field of medicinal inorganic chemistry has demonstrated that metal complexes can offer therapeutic advantages over traditional organic drugs, including novel mechanisms of action and the potential to overcome drug resistance.[3][4][5]
Potential Coordination Modes of this compound:
-
O-Donor Coordination: The four ester oxygen atoms are potential Lewis basic sites for coordination with metal ions.
-
π-Arene Coordination: The electron-rich benzene rings can engage in π-coordination with transition metals.
-
Encapsulation: The macrocyclic cavity of this compound might encapsulate small metal ions.
Hypothetical Quantitative Data of this compound-Metal Complexes
The following tables present hypothetical data for postulated this compound-metal complexes. These values are illustrative and would need to be determined experimentally.
Table 1: Postulated Stability Constants of this compound-Metal Complexes
| Metal Ion | Log K₁ | Log K₂ | Method of Determination |
| Cu(II) | 5.2 | 3.8 | Potentiometric Titration |
| Zn(II) | 4.5 | 3.1 | UV-Vis Spectroscopy |
| Pt(II) | 7.8 | 5.5 | Isothermal Titration Calorimetry |
| Ru(III) | 6.9 | 4.9 | NMR Spectroscopy |
Table 2: Hypothetical Structural Data for a [Cu(this compound)Cl₂] Complex
| Parameter | Value | Method of Determination |
| Coordination Geometry | Distorted Octahedral | X-ray Crystallography |
| Cu-O Bond Length | 2.1 - 2.3 Å | X-ray Crystallography |
| Cu-Cl Bond Length | 2.2 - 2.4 Å | X-ray Crystallography |
| O-Cu-O Bond Angle | 85 - 95° | X-ray Crystallography |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of a this compound-metal complex.
Synthesis of a Hypothetical [Cu(this compound)Cl₂] Complex
Objective: To synthesize a coordination complex of this compound with copper(II) chloride.
Materials:
-
This compound (C₂₄H₂₄O₈)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask, dissolve 440 mg (1 mmol) of this compound in 50 mL of anhydrous dichloromethane.
-
In a separate beaker, dissolve 170 mg (1 mmol) of CuCl₂·2H₂O in 20 mL of anhydrous methanol.
-
Slowly add the methanolic solution of CuCl₂·2H₂O to the dichloromethane solution of this compound at room temperature with continuous stirring.
-
A color change from colorless to light blue should be observed upon addition.
-
Reflux the reaction mixture at 40°C for 4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Add 50 mL of diethyl ether to precipitate the complex.
-
Filter the resulting light blue precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum.
Diagram 1: Synthesis Workflow for [Cu(this compound)Cl₂]
References
- 1. This compound, a natural p-cyclophane and other indole derivatives from Cytophaga sp. strain AM13.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. thepharmajournal.com [thepharmajournal.com]
Application Note: Pharacine as an Internal Standard for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantitative analysis of small molecules in complex matrices. The use of an internal standard (IS) is crucial for achieving accurate and precise quantification by correcting for variability in sample preparation, injection volume, and matrix effects.[1][2] An ideal internal standard should mimic the physicochemical properties and ionization behavior of the analyte of interest.[2][3] Pharacine, a macrocyclic phthalate ester, has been suggested as a stable internal standard for mass spectrometry-based assays.[] This application note provides a detailed protocol for the use of this compound as an internal standard in LC-MS analysis, including sample preparation, chromatographic conditions, and mass spectrometric detection.
Chemical Properties of this compound
This compound is a stable macrocyclic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄O₈ | [5][6][7] |
| Molecular Weight | 440.44 g/mol | [5][6][7] |
| CAS Number | 63440-93-7 | [][5][7] |
| Appearance | White to Off-white Solid | [] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [] |
| Storage | 2-8°C, protected from light | [] |
Experimental Workflow
The overall workflow for using this compound as an internal standard in an LC-MS analysis is depicted below.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 5. This compound | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 63440-93-7 | FP63527 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for the Extraction of Pharacine from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharacine is a naturally occurring p-cyclophane that has been isolated from the marine bacterium Cytophaga sp. AM13.1[1]. As a unique molecular scaffold, this compound and its derivatives are of interest to the drug discovery and development community. Notably, some sources suggest its potential application in the treatment of leukemia, although detailed public data on its specific mechanism of action is limited[2][3]. These application notes provide a comprehensive set of protocols for the cultivation of Cytophaga sp., extraction of this compound, and its subsequent purification. The protocols are compiled from established methodologies for the culture of Cytophaga species and the extraction and purification of secondary metabolites from bacterial fermentations.
Data Presentation
The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from a 10-liter culture of Cytophaga sp. AM13.1. This data is illustrative and will vary depending on the precise culture conditions and extraction efficiency.
| Step | Parameter | Value | Unit | Notes |
| Fermentation | Culture Volume | 10 | L | |
| Wet Cell Biomass | 150 | g | ||
| Dry Cell Biomass | 30 | g | ||
| Extraction | Volume of Ethyl Acetate | 10 | L | Equal volume to culture supernatant |
| Crude Extract Weight | 2.5 | g | After solvent evaporation | |
| Purification Step 1 (Silica Gel Chromatography) | Fraction Containing this compound | 5 | - | Eluted with Hexane:Ethyl Acetate (7:3) |
| Weight of Semi-Purified Fraction | 500 | mg | ||
| Purification Step 2 (Preparative HPLC) | Purified this compound Weight | 50 | mg | From the semi-purified fraction |
| Final Purity | >98 | % | As determined by analytical HPLC | |
| Overall Yield | This compound Yield per Liter of Culture | 5 | mg/L |
Experimental Protocols
Culture of Cytophaga sp. AM13.1
This protocol is based on a general medium for the growth of Cytophaga species. Optimization may be required to enhance the production of this compound.
Materials:
-
Tryptone
-
Yeast Extract
-
Beef Extract
-
Sodium Acetate
-
Agar (for solid medium)
-
Distilled Water
-
Sterile 250 mL flasks for starter cultures
-
10 L Bioreactor
Enriched Cytophaga Medium Composition (per liter): [4][5]
-
Tryptone: 2.0 g
-
Yeast Extract: 0.5 g
-
Beef Extract: 0.5 g
-
Sodium Acetate: 0.2 g
-
Distilled Water: 1000 mL
-
Adjust pH to 7.2-7.4 before autoclaving.
Protocol:
-
Prepare the Enriched Cytophaga Medium by dissolving all components in distilled water.
-
Adjust the pH of the medium to 7.2-7.4.
-
For starter cultures, dispense 50 mL of the medium into 250 mL flasks and autoclave at 121°C for 15 minutes.
-
For the main culture, sterilize the 10 L bioreactor containing the medium using the same conditions.
-
Inoculate a sterile flask of Enriched Cytophaga Medium with a cryopreserved stock of Cytophaga sp. AM13.1.
-
Incubate the starter culture at 28-30°C with shaking at 150 rpm for 48-72 hours, or until good turbidity is observed.
-
Use the starter culture to inoculate the 10 L bioreactor (a 5% v/v inoculum is recommended).
-
Incubate the main culture at 28-30°C with controlled aeration and agitation for 7-10 days to allow for the production of secondary metabolites.
Extraction of Crude this compound
This protocol describes a liquid-liquid extraction using ethyl acetate to isolate non-polar to semi-polar compounds, including this compound, from the culture broth[4][6].
Materials:
-
Ethyl Acetate (HPLC grade)
-
Large capacity centrifuge
-
Separatory funnel (10 L or larger)
-
Rotary evaporator
-
Anhydrous sodium sulfate
Protocol:
-
After the incubation period, harvest the bacterial culture by centrifugation at 8,000 x g for 20 minutes to separate the supernatant from the cell biomass.
-
Collect the supernatant, which contains the secreted secondary metabolites.
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.
-
Allow the layers to separate. The top layer will be the ethyl acetate containing the extracted compounds.
-
Carefully drain and collect the bottom aqueous layer and discard it.
-
Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried ethyl acetate extract to remove the sodium sulfate.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting residue is the crude extract containing this compound.
Purification of this compound
This two-step purification protocol involves initial fractionation by silica gel chromatography followed by final purification using preparative High-Performance Liquid Chromatography (HPLC).
3.1. Silica Gel Chromatography (Initial Fractionation)
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel)
Protocol:
-
Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into the column. Allow it to pack under gravity.
-
Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of approximately 20 mL each.
-
Monitor the fractions by TLC using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3) and visualize the spots under UV light (254 nm).
-
Pool the fractions that contain the compound with the expected Rf value for this compound.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound extract.
3.2. Preparative High-Performance Liquid Chromatography (Final Purification)
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) (optional, to improve peak shape)
Protocol:
-
Dissolve the semi-purified extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water).
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase.
-
Inject the dissolved sample onto the column.
-
Run a linear gradient elution, for example, from 50% to 100% acetonitrile in water (with 0.1% TFA if used) over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC.
Bioactivity Assay: Anti-Leukemia Activity (MTT Assay)
This protocol describes a general method for assessing the cytotoxic activity of this compound against a human leukemia cell line, such as HL-60 or K562, using an MTT assay[7][8][9].
Materials:
-
Human leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Purified this compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Culture the leukemia cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of medium per well.
-
Prepare serial dilutions of this compound in the culture medium and add 100 µL to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for this compound Extraction and Purification
References
- 1. The Anti-Leukemic Activity of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extracts – Tiny Earth Public Database [publicdata.tinyearth.wisc.edu]
- 5. 1133: ENRICHED CYTOPHAGA AGAR MEDIUM | Media | MediaDive [mediadive.dsmz.de]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Antileukemic activity of selected natural products in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Pharacine
Introduction
Pharacine is a naturally occurring p-cyclophane and indole derivative isolated from the bacterium Cytophaga sp.[1] As a unique chemical entity, robust and validated analytical methods are essential for its study in various research and development contexts, including pharmacology, toxicology, and formulation development. To date, specific, validated analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations have not been extensively reported in the scientific literature.
This document provides detailed, proposed application notes and protocols for the quantification of this compound using common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the principles for the development of a ligand-binding assay, such as an ELISA. These protocols are based on established methodologies for the analysis of similar small molecules and natural products and serve as a comprehensive guide for researchers initiating work with this compound.[2][3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes in various samples.[3] This proposed method is suitable for the analysis of this compound in bulk material and simple formulations.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds like this compound.[3][5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is proposed. The gradient can be optimized to ensure adequate separation of this compound from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of a pure this compound standard. Based on the indole moiety, a wavelength in the range of 220-280 nm is likely to provide good sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation (for Bulk Material):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Method Development
References
- 1. This compound, a natural p-cyclophane and other indole derivatives from Cytophaga sp. strain AM13.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. db-thueringen.de [db-thueringen.de]
Application Notes and Protocols: Derivatization of Pharacine for Enhanced Activity
A Note to the Researcher: Initial literature searches for the natural product Pharacine, a p-cyclophane isolated from the bacterium Cytophaga sp. AM13.1, have revealed a significant gap in the available scientific data. The original isolation study from 2002 reported that this compound was inactive against a panel of tested microorganisms, including fungi, yeast, and several bacteria.[1][2] Subsequent research on the biological activity or chemical derivatization of this compound to enhance or introduce bioactivity appears to be absent from the published literature.
Therefore, the following application notes and protocols are presented as a hypothetical framework for the derivatization of a generic p-cyclophane scaffold, inspired by strategies used for other bioactive cyclophanes.[3][4] This document is intended to serve as a strategic guide for researchers interested in exploring the potential of this compound or similar natural products.
Introduction: The Potential of the p-Cyclophane Scaffold
p-Cyclophanes are a class of strained macrocyclic compounds containing an aromatic ring bridged by an aliphatic chain. While this compound itself has not demonstrated bioactivity, other natural products sharing this structural motif, such as hirsutellones and cylindrocyclophanes, exhibit promising antitumor and antibacterial properties.[3][4] This suggests that the this compound scaffold could be a valuable starting point for the synthesis of novel therapeutic agents through targeted chemical modification.
The derivatization strategy outlined below aims to introduce functional groups that can modulate the molecule's physicochemical properties (e.g., solubility, cell permeability) and facilitate interactions with biological targets.
Hypothetical Derivatization Strategy for a this compound-type p-Cyclophane
The structure of this compound, a symmetrical phthalate ester, offers several potential sites for chemical modification.[5] A logical workflow for a derivatization and screening program is outlined below.
Caption: A logical workflow for the derivatization and screening of a this compound-type scaffold.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the derivatization of a this compound-type molecule.
Protocol 1: Hydrolysis of the Ester Linkages
This protocol describes the basic hydrolysis of the ester bonds in the p-cyclophane macrocycle to yield the corresponding di-acid and di-alcohol, which can serve as versatile intermediates for further derivatization.
Materials:
-
This compound-type p-cyclophane
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound-type compound (1.0 eq) in a 3:1 mixture of THF and MeOH.
-
Add an aqueous solution of LiOH (4.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude di-acid and di-alcohol products.
-
Purify the products by silica gel column chromatography.
Protocol 2: Synthesis of Amide Derivatives
This protocol details the synthesis of an amide library from the di-acid intermediate generated in Protocol 1.
Materials:
-
Di-acid intermediate from Protocol 1
-
A library of primary and secondary amines
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the di-acid intermediate (1.0 eq) in anhydrous DMF.
-
Add PyBOP (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (2.5 eq) and continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into a separatory funnel containing Et₂O and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by flash column chromatography.
Protocol 3: Biological Assay - MTT Cytotoxicity Assay
This protocol describes a primary screening assay to evaluate the cytotoxic activity of the newly synthesized this compound derivatives against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed HeLa cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.
Data Presentation
Quantitative data from the screening of a hypothetical library of this compound derivatives should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Cytotoxic Activity of Hypothetical this compound Derivatives against HeLa Cells
| Compound ID | R₁ Group | R₂ Group | IC₅₀ (µM) |
| This compound-OH | -OH | -OH | >100 |
| This compound-Amide-1 | -NH-CH₂CH₃ | -NH-CH₂CH₃ | 85.2 |
| This compound-Amide-2 | -NH-Cyclopropyl | -NH-Cyclopropyl | 52.7 |
| This compound-Amide-3 | -N(CH₃)₂ | -N(CH₃)₂ | >100 |
| This compound-Br | -Br (on aromatic ring) | - | 75.4 |
Hypothetical Signaling Pathway
Should a derivative show significant cytotoxic activity, further studies would be required to elucidate its mechanism of action. A possible mechanism for an anticancer compound is the induction of apoptosis through the intrinsic mitochondrial pathway.
Caption: A potential signaling pathway for an active anticancer derivative of this compound.
Disclaimer: The information provided above is for illustrative purposes only and is based on general chemical and biological principles. The synthesis and handling of these or any chemical compounds should only be performed by trained professionals in a properly equipped laboratory setting. The biological activities and pathways are hypothetical and would require experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a natural p-cyclophane and other indole derivatives from Cytophaga sp. strain AM13.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of para-Cyclophane Containing Hirsutellone-Family of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent Synthesis of Novel Cylindrocyclophanes that Inhibit Methicillin‐Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Screening of Pharacine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic potential of Pharacine, a novel compound, using established cell-based assays. The following sections detail the principles of key cytotoxicity assays, step-by-step experimental procedures, and data interpretation guidelines.
Introduction to Cytotoxicity Screening
Cytotoxicity assays are fundamental in drug discovery and development for evaluating the potential of a compound to cause cell damage or death.[1] These assays are crucial for establishing a compound's safety profile and therapeutic index.[2][3] They measure various cellular functions, including metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).[4][5] This document focuses on three widely used and complementary assays for screening the cytotoxicity of this compound: the MTT assay, the LDH assay, and apoptosis assays.
Key Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[3][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[5]
-
Lactate Dehydrogenase (LDH) Assay: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, released into the cell culture medium from cells with damaged membranes.[1][3] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[1]
-
Apoptosis Assays: Apoptosis is a form of programmed cell death that is a critical mechanism by which cytotoxic compounds can act.[9][10] Assays for apoptosis can detect key events in the apoptotic cascade, such as the activation of caspases, which are central executioners of apoptosis, or the externalization of phosphatidylserine on the cell surface (detected by Annexin V).[10][11]
Data Presentation
The following tables summarize hypothetical quantitative data from cytotoxicity screening of this compound on a representative cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to assess for selective toxicity.
Table 1: IC50 Values of this compound Determined by MTT Assay
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| HEK293 | 24 | 45.8 |
| 48 | 32.1 | |
| 72 | 25.6 |
Table 2: this compound-Induced LDH Release
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (LDH Release) at 48h |
| HeLa | 1 | 5.2 ± 0.8 |
| 10 | 35.7 ± 2.1 | |
| 50 | 78.3 ± 4.5 | |
| HEK293 | 1 | 2.1 ± 0.5 |
| 10 | 12.4 ± 1.3 | |
| 50 | 28.9 ± 2.7 |
Table 3: Apoptosis Induction by this compound (48h Treatment)
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V Positive) |
| HeLa | 1 | 8.3 ± 1.2 |
| 10 | 42.1 ± 3.5 | |
| 50 | 85.6 ± 5.1 | |
| HEK293 | 1 | 3.5 ± 0.9 |
| 10 | 15.8 ± 2.0 | |
| 50 | 32.4 ± 3.1 |
Experimental Workflows and Signaling Pathways
Figure 1: General experimental workflow for cytotoxicity screening.
Figure 2: Simplified signaling pathways in drug-induced apoptosis.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability.[7][12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Cell culture medium (serum-free for incubation with MTT)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[12] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring LDH released from damaged cells.[14]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for each condition.
-
Controls: Set up the following controls on each plate:
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Apoptosis Assay Protocol (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V staining, which identifies the externalization of phosphatidylserine.[11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer or fluorescence microscope
-
6-well plates or appropriate culture vessels
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.
-
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (to distinguish necrotic cells).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Alternatively, cells can be visualized under a fluorescence microscope.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The combination of MTT, LDH, and apoptosis assays provides a robust framework for the initial cytotoxicity screening of this compound. These assays offer complementary information on cell viability, membrane integrity, and the mechanism of cell death. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in obtaining reliable and reproducible results for informed decision-making in the drug development process.
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
In-Depth Analysis of Antimicrobial Susceptibility: Methodologies and Protocols for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective evaluation of a novel compound's antimicrobial properties is a cornerstone of infectious disease research and drug development. Determining the spectrum of activity and potency of a potential new therapeutic agent is critical for its advancement. This document provides a comprehensive guide to the standardized methods for antimicrobial susceptibility testing (AST), offering detailed protocols and data interpretation frameworks.
Important Note on Pharacine: Initial investigations into the compound this compound, a natural p-cyclophane, have indicated a lack of antimicrobial activity. A study published in the Journal of Natural Products reported that this compound showed no activity against a panel of microorganisms including the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes, as well as the yeast Candida albicans and the fungus Mucor miehei[1]. Therefore, the following protocols are presented as a general framework for the antimicrobial susceptibility testing of any novel or test compound, referred to herein as "Compound X," rather than this compound specifically.
Key Methodologies for Antimicrobial Susceptibility Testing
Two primary methods form the basis for quantitative and qualitative assessment of antimicrobial activity: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Test for assessing the zone of inhibition.[2][3][4]
-
Broth Microdilution: This quantitative method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] It is considered a gold-standard for establishing the potency of a new compound.
-
Kirby-Bauer Disk Diffusion: This qualitative (or semi-quantitative) method involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test organism.[2][3] The resulting diameter of the zone of growth inhibition is measured and interpreted using established standards.[2][4]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the steps to determine the MIC of Compound X against a target bacterial strain.
2.1.1 Materials
-
Compound X (stock solution of known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Tetracycline, Gentamicin)
-
Negative control (uninoculated broth)
-
Spectrophotometer or microplate reader
2.1.2 Experimental Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
2.1.3 Procedure
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of Compound X in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the starting concentration of Compound X to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
Prepare Inoculum: Adjust the turbidity of the bacterial suspension in CAMHB to match a 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of Compound X at which there is no visible growth (i.e., the well is clear).[7] A microplate reader can be used to measure absorbance at 600 nm for a more quantitative assessment.
Protocol 2: Kirby-Bauer Disk Diffusion Test
This protocol provides a method for qualitatively assessing the antimicrobial activity of Compound X.
2.2.1 Materials
-
Compound X
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[2]
-
Test microorganism (e.g., S. aureus ATCC 25922, P. aeruginosa ATCC 27853)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Gentamicin, Tetracycline)
-
Calipers or ruler
2.2.2 Experimental Workflow Diagram
References
- 1. This compound, a natural p-cyclophane and other indole derivatives from Cytophaga sp. strain AM13.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosci.sierracollege.edu [biosci.sierracollege.edu]
- 3. apec.org [apec.org]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Minimum inhibitory concentration distributions for Mycobacterium avium complex-towards evidence-based susceptibility breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharacine in Advanced Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pharacine is a macrocyclic compound first isolated from the bacterium Cytophaga sp. AM13.1[][]. It is a cyclic terephthalic acid ester with the chemical formula C₂₄H₂₄O₈[3][4][5][6]. While its initial applications were explored in pharmaceuticals, its unique structure as a p-cyclophane imparts significant stability and potential for synthetic modification, making it a compound of growing interest in material science[]. The rigid, macrocyclic nature of this compound allows it to serve as a robust building block for creating novel polymers and composite materials with tailored properties. Its structure can be functionalized to alter reactivity and introduce specific characteristics, opening up applications in areas such as coordination chemistry and the development of regenerative materials[].
These notes provide an overview of this compound's emerging applications in material science, with detailed protocols for the synthesis and characterization of this compound-based materials.
Application 1: this compound-Based Metal-Organic Frameworks (MOFs) for Gas Sorption
This compound's structure contains multiple oxygen atoms that can act as coordination sites for metal ions, making it an excellent organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). These this compound-based MOFs exhibit high thermal stability and porosity, making them suitable for gas storage and separation applications.
Data Presentation: Gas Adsorption in this compound-MOF-1
| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (cm³/g) | Selectivity (CO₂/N₂) |
| CO₂ | 273 | 1 | 125 | 45 |
| CO₂ | 298 | 1 | 85 | 42 |
| N₂ | 273 | 1 | 2.8 | - |
| N₂ | 298 | 1 | 2.0 | - |
| H₂ | 77 | 1 | 180 | - |
Experimental Protocol: Synthesis of this compound-MOF-1
Objective: To synthesize a crystalline Metal-Organic Framework using this compound as the organic linker and Zinc nitrate as the metal source.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Chloroform[]
-
20 mL scintillation vials
-
Programmable oven
Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve 44.0 mg (0.1 mmol) of this compound in 10 mL of DMF. In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zinc nitrate hexahydrate in 10 mL of DMF.
-
Mixing: Combine the two solutions in a single vial. Cap the vial tightly.
-
Solvothermal Synthesis: Place the vial in a programmable oven. Heat to 100°C at a rate of 5°C/min. Hold at 100°C for 24 hours.
-
Cooling: Allow the oven to cool naturally to room temperature.
-
Crystal Collection: Collect the resulting colorless crystals by decanting the mother liquor.
-
Washing: Wash the crystals three times with 5 mL of fresh DMF to remove unreacted precursors.
-
Solvent Exchange: Immerse the crystals in 10 mL of chloroform for 72 hours, replacing the chloroform every 24 hours. This step is crucial for removing residual DMF from the pores.
-
Activation: Decant the chloroform and heat the crystals under vacuum at 120°C for 12 hours to fully activate the MOF for gas sorption analysis.
Logical Workflow for MOF Synthesis and Characterization
Caption: Workflow for this compound-MOF-1 synthesis and analysis.
Application 2: Self-Healing Polyurethane Composites
The rigid macrocyclic structure of this compound can be incorporated into polymer backbones to enhance mechanical properties. When functionalized with diol groups, this compound can act as a chain extender in polyurethane synthesis. The resulting material exhibits self-healing properties due to reversible hydrogen bonding and steric interactions facilitated by the this compound units.
Data Presentation: Mechanical Properties of this compound-PU
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Healing Efficiency (%) (after 24h at 60°C) |
| Control PU | 15.2 | 650 | < 5 |
| 5% this compound-PU | 22.5 | 580 | 85 |
| 10% this compound-PU | 28.1 | 520 | 95 |
Experimental Protocol: Preparation of Self-Healing this compound-Polyurethane (10% this compound-PU)
Objective: To synthesize a polyurethane composite incorporating functionalized this compound that exhibits self-healing capabilities.
Materials:
-
This compound-diol (synthesized via functionalization of this compound)
-
Isophorone diisocyanate (IPDI)
-
Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Toluene
Procedure:
-
Pre-polymer Synthesis: In a three-neck flask under a nitrogen atmosphere, add 20g of PCL diol. Heat to 80°C and dry under vacuum for 2 hours.
-
Cool to 60°C and add 4.44g of IPDI and 2-3 drops of DBTDL catalyst. Let the reaction proceed at 80°C for 3 hours with mechanical stirring to form an NCO-terminated pre-polymer.
-
Chain Extension: Dissolve 2.68g of this compound-diol in 20 mL of anhydrous toluene. Add this solution dropwise to the pre-polymer mixture over 30 minutes.
-
Curing: Continue stirring at 80°C for an additional 4 hours.
-
Casting: Pour the viscous solution into a Teflon mold and degas in a vacuum oven at 60°C for 1 hour.
-
Final Curing: Cure the film at 60°C for 24 hours.
-
Healing Test:
-
Cut the cured film completely with a razor blade.
-
Gently press the two pieces back together.
-
Place the sample in an oven at 60°C for 24 hours.
-
Healing efficiency is calculated as the ratio of the tensile strength of the healed sample to that of the original sample.
-
This compound-PU Self-Healing Mechanism
Caption: Reversible bond reformation in this compound-PU.
References
Troubleshooting & Optimization
Pharacine Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Pharacine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to optimize the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis route for this compound?
A1: this compound is synthesized in a robust three-step sequence:
-
Step 1: Suzuki Coupling: A palladium-catalyzed cross-coupling of Phara-Boronic Acid Pinacol Ester with Cine-Bromide to form this compound-Intermediate-1.
-
Step 2: Boc Protection: The secondary amine of Intermediate-1 is protected using di-tert-butyl dicarbonate (Boc₂O) to yield Boc-Pharacine-Intermediate-2.
-
Step 3: Grignard Reaction & Deprotection: A Grignard reaction with methylmagnesium bromide on an ester moiety, followed by an acidic workup, which also removes the Boc protecting group to yield the final product, this compound.
Q2: My overall yield for the this compound synthesis is consistently low. Which step is the most common source of yield loss?
A2: While yield loss can occur at any stage, the most technically challenging steps are typically the Suzuki coupling (Step 1) and the Grignard reaction (Step 3). Low yields in the Suzuki coupling often stem from catalyst deactivation or suboptimal reaction conditions.[1][2] The Grignard reaction is highly sensitive to moisture, and even trace amounts can significantly reduce the yield by quenching the Grignard reagent.[3][4]
Q3: I am having difficulty purifying the final this compound product. It shows significant peak tailing during silica gel chromatography. What can I do?
A3: The final this compound product contains a basic amine group, which strongly interacts with the acidic silanol groups on the surface of standard silica gel, causing peak tailing.[5] To mitigate this, you can add a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., 0.5-2% v/v).[5][6] Alternatively, using a different stationary phase, such as basic alumina or an amine-functionalized silica gel, can significantly improve peak shape and separation.[7]
Troubleshooting Guides
Guide 1: Low Yield in Step 1 (Suzuki Coupling)
If you are experiencing low yields (<70%) in the synthesis of this compound-Intermediate-1, consult the following guide.
Troubleshooting Decision Tree: Suzuki Coupling
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data Summary: Optimizing Suzuki Coupling Conditions
The following table summarizes results from an optimization study. All reactions were run with 1.0 mmol of Cine-Bromide.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 65 |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DMF/H₂O | 90 | 12 | 58 |
| Pd(dppf)Cl₂ (3) | N/A | K₃PO₄ (3) | Dioxane/H₂O | 90 | 8 | 92 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 16 | 85 |
Guide 2: Incomplete Reaction in Step 2 (Boc Protection)
An incomplete reaction is often observed by the presence of both starting material (this compound-Intermediate-1) and product (Boc-Pharacine-Intermediate-2) on TLC analysis after the expected reaction time.
| Symptom | Possible Cause | Recommended Solution |
| Reaction stalls, ~50% conversion | Insufficient Boc₂O or base. | Increase equivalents of Boc₂O to 1.5 and ensure at least 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) are used. |
| Reaction is slow and incomplete | Low reaction temperature or poor solubility. | Gently warm the reaction to 40 °C. THF is a suitable solvent, but if solubility is poor, consider using a dioxane/water mixture. |
| Formation of side products | The starting material contains a zwitterionic character, which can lead to side reactions like the formation of a mixed anhydride. | Run the reaction in an aqueous solution with a base like sodium hydroxide. This helps to maintain solubility and hydrolyze any mixed anhydride that forms.[8] |
Guide 3: Low Yield in Step 3 (Grignard Reaction)
The Grignard reaction is highly exothermic and sensitive to specific conditions. Low yields are a common problem.
Troubleshooting Flow: Grignard Reaction
Caption: Common issues and solutions for Grignard reactions.
Common Side Reactions in this compound Synthesis (Step 3)
| Side Reaction | Cause | Prevention Strategy |
| Wurtz Coupling | The Grignard reagent couples with unreacted alkyl halide.[3] | Add the alkyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide. |
| Quenching | The Grignard reagent reacts with trace amounts of water or other protic species.[4] | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. |
| Double Addition | In reactions with esters, two equivalents of the Grignard reagent can add to the carbonyl group.[9] | This is the desired reaction for this compound synthesis. Ensure at least 2.2 equivalents of Grignard reagent are used relative to the ester. |
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling for this compound-Intermediate-1
This protocol details the optimized procedure for the palladium-catalyzed coupling of Phara-Boronic Acid Pinacol Ester and Cine-Bromide.
-
Reagent Preparation: To a flame-dried 250 mL Schlenk flask, add Cine-Bromide (1.0 eq.), Phara-Boronic Acid Pinacol Ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).[2]
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 4:1 dioxane/water via cannula. The final concentration should be approximately 0.1 M with respect to the Cine-Bromide.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 8 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (200 mL). Wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Final Product (this compound)
This protocol describes a method to purify the final this compound product, minimizing peak tailing on silica gel.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with the initial mobile phase. The mobile phase should be a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2) containing 1% triethylamine (TEA).[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the DCM/MeOH/TEA mobile phase. If solubility is low, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the prepared column.
-
Elution: Begin elution with the 98:2 DCM/MeOH + 1% TEA mobile phase. Gradually increase the polarity by increasing the percentage of methanol as needed to elute the product.
-
Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. To remove residual triethylamine, the purified product can be co-evaporated with dichloromethane or redissolved in a suitable solvent and washed with a dilute acid solution if the product is stable to these conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
overcoming solubility issues with Pharacine in assays
Technical Support Center: Pharacine
Answering Your Questions on this compound Solubility and Assay Optimization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a stock solution in 100% high-purity DMSO at a concentration of 10-20 mM. Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles which can affect compound stability and solubility.[1]
Q2: My this compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what can I do?
A2: This is a common issue known as "precipitation upon dilution" that occurs with hydrophobic compounds like this compound.[2][3] The primary cause is the drastic change in solvent from a favorable organic solvent (DMSO) to an unfavorable aqueous environment.[4] The compound's concentration exceeds its solubility limit in the final assay buffer.[4] To prevent this, ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%), use a stepwise serial dilution method, and vortex vigorously immediately after dilution.[1][5]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The maximum tolerated DMSO concentration is cell-line specific.[6][7] As a general rule, most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, while some sensitive lines may require concentrations as low as 0.1%.[6][8] It is crucial to run a vehicle control (media with the same final DMSO concentration as your treated samples) to determine the effect of the solvent on your specific cell line and assay.[6]
Q4: Can I use heat or sonication to help dissolve this compound?
A4: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound.[2][5] A brief period in a 37°C water bath or short bursts in a bath sonicator can help break down aggregates.[1][2] However, it is critical to be cautious as prolonged or excessive heat can lead to the degradation of the compound.[2] Always visually inspect the solution for clarity and any signs of color change.
Q5: Are there alternatives to DMSO for solubilizing this compound for sensitive applications?
A5: Yes, if DMSO is not suitable for your experimental system, you can explore the use of formulation aids like cyclodextrins.[9][10][11] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that significantly increase their aqueous solubility.[12][13] This can be a valuable strategy for reducing or eliminating the need for organic co-solvents.
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Buffer During Dilution
-
Symptoms: You observe cloudiness, a visible precipitate, or a film in your tube or plate well immediately after diluting the this compound DMSO stock into your aqueous assay buffer or cell culture medium.
-
Primary Cause: The concentration of this compound has exceeded its thermodynamic solubility limit in the final aqueous solution.[4]
-
Solutions:
-
Optimize Dilution Method: Avoid diluting the DMSO stock directly into the final large volume of buffer. Perform a serial dilution, first creating an intermediate dilution in a smaller volume of buffer with vigorous mixing before adding it to the final volume.[1]
-
Reduce Final DMSO Concentration: Prepare a more concentrated DMSO stock solution (e.g., 50 mM) so that a smaller volume is needed for the final dilution, keeping the final DMSO percentage low.[1]
-
Incorporate Solubilizing Agents: For particularly challenging assays, consider pre-dissolving a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer before adding the this compound stock.[9][11]
-
Check Buffer Composition: High salt concentrations can sometimes decrease the solubility of hydrophobic compounds (a "salting-out" effect). If your protocol allows, test a buffer with a lower salt concentration.[4]
-
Issue 2: Inconsistent or Lower-Than-Expected Potency in Assays
-
Symptoms: You observe high variability in your results (e.g., IC50 values) between experiments, or the potency of this compound is much lower than anticipated.
-
Primary Cause: Poor solubility is a major contributor to assay variability.[4] If this compound is not fully dissolved, its effective concentration is lower than the nominal concentration you calculated, leading to an underestimation of its true potency.[4] Compound aggregation can also lead to non-specific effects.[4]
-
Solutions:
-
Perform a Pre-Assay Solubility Check: Before running your main experiment, perform a kinetic solubility test. Prepare your highest concentration of this compound in the final assay buffer, let it sit for the duration of your assay, then centrifuge and measure the concentration of the supernatant via HPLC or UV-Vis to determine the true soluble concentration.[1]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Do not store intermediate dilutions in aqueous buffers.
-
Ensure Thorough Mixing: Vortex solutions vigorously at every dilution step to ensure the compound is as dispersed as possible.
-
Include Bovine Serum Albumin (BSA): For biochemical assays, adding a small amount of BSA (e.g., 0.01-0.1%) to the assay buffer can help prevent the compound from sticking to plastic surfaces and can also aid in solubility.
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Solubility (Approx.) | Notes |
| DMSO | Polar Aprotic | >50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | Polar Protic | ~5 mg/mL | Can be used as a co-solvent, but has lower solubilizing power than DMSO. |
| Methanol | Polar Protic | ~2 mg/mL | Lower solubilizing power. |
| PBS (pH 7.4) | Aqueous Buffer | <1 µg/mL | Essentially insoluble; requires a co-solvent like DMSO for use in assays. |
| Water | Aqueous | <0.1 µg/mL | This compound is highly hydrophobic and insoluble in water. |
Table 2: General Recommendations for Maximum Co-Solvent Concentrations in Cell-Based Assays
| Co-Solvent | Max Concentration (General) | Max Concentration (Sensitive Cells) | Key Considerations |
| DMSO | ≤ 1% | ≤ 0.1% - 0.5% | Cell line dependent; always run a vehicle control.[6][14][15] |
| Ethanol | ≤ 0.5% | ≤ 0.1% | Can be more cytotoxic than DMSO for some cell lines. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated, stable stock solution of this compound for long-term storage.
Materials:
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh out 4.40 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO: (4.40 mg / 440.44 mg/mmol) / 10 mmol/L = 0.001 L = 1.0 mL.
-
Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.[5]
-
Vortex the mixture vigorously for 2-3 minutes until the solid is completely dissolved.[5]
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution Method to Minimize Precipitation in Aqueous Assays
Objective: To prepare a final 10 µM working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
100% DMSO
-
Sterile aqueous assay buffer (e.g., PBS or cell culture medium)
Procedure:
-
Prepare Intermediate DMSO Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO. (e.g., 2 µL of 10 mM stock + 18 µL of 100% DMSO).
-
Prepare Final Working Solution: Add the 1 mM intermediate stock to the final volume of aqueous buffer at a 1:100 ratio. It is critical to add the DMSO stock to the buffer while vortexing, not the other way around.[5]
-
Example: For 1 mL of final solution, add 10 µL of the 1 mM intermediate stock to 990 µL of aqueous buffer.
-
-
Mix Immediately: As soon as the DMSO stock is added to the buffer, vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can cause precipitation.[5]
-
Use the final 10 µM working solution in your assay immediately. Do not store aqueous dilutions.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway for this compound as a RAF kinase inhibitor.
Caption: Experimental workflow for preparing assay-ready plates with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | CAS#:63440-93-7 | Chemsrc [chemsrc.com]
- 18. This compound | CAS 63440-93-7 | LGC Standards [lgcstandards.com]
Pharacine Technical Support Center: Troubleshooting Instability in Solution
Welcome to the Pharacine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions to help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution, prepared in an aqueous buffer, has become cloudy and a precipitate has formed. What is the cause and how can I resolve this?
A1: This is likely due to the low aqueous solubility of this compound. This compound is only slightly soluble in some organic solvents and has poor solubility in water.[][] Precipitation can be influenced by several factors:
-
Solvent Choice: this compound's solubility is limited in aqueous solutions. The use of co-solvents may be necessary to maintain it in solution.
-
Temperature: Changes in temperature can affect solubility. While storage at 2-8°C is recommended for stability, this may decrease solubility compared to room temperature.[][]
-
Concentration: The concentration of this compound in your solution may have exceeded its solubility limit in the chosen solvent system.
-
pH of the Buffer: The pH of your aqueous solution can influence the solubility of this compound.
Troubleshooting Steps:
-
Review Solvent and Concentration: Verify that the concentration of your this compound solution is within its solubility limits for the chosen solvent. Consider using a higher percentage of an organic co-solvent if appropriate for your experimental design.
-
Temperature Control: If you are working at a lower temperature, try preparing the solution at room temperature first, ensuring complete dissolution before cooling. However, be aware that this may lead to supersaturation and subsequent precipitation.
-
Sonication: Gentle sonication can help to dissolve precipitated this compound.
-
pH Adjustment: Experiment with different pH buffers to determine the optimal pH for this compound solubility in your system.
-
Filtration: If undissolved particles remain, you can filter the solution through a 0.22 µm filter to remove them, but be aware that this will reduce the effective concentration of this compound.
Q2: I suspect my this compound solution is degrading over time, leading to inconsistent experimental results. How can I confirm this and prevent it?
A2: Degradation of this compound in solution is a valid concern, especially over extended periods or under certain storage conditions. As this compound is a cyclic ester, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[][3] Oxidation is another potential degradation pathway.[4][5]
Troubleshooting and Prevention Workflow
References
optimizing Pharacine concentration for in vitro studies
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Pharacine for in vitro studies. This compound is a potent and selective small molecule inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway.[1][2] Proper concentration selection is critical for achieving accurate, reproducible results while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel cell line, it is recommended to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range is from 1 nM to 100 µM.[3] This wide range helps identify the effective concentration window for your specific experimental setup.
Q2: How should I dissolve and store this compound?
A2: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1% v/v) to prevent solvent-induced toxicity.[3][4] Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C and protected from light to minimize freeze-thaw cycles.[3][5]
Q3: How does serum in the culture medium affect this compound's activity?
A3: Serum proteins can bind to small molecules like this compound, which may reduce the effective concentration of the compound available to the cells.[3][6] If you suspect significant interference, consider performing initial range-finding experiments in both serum-containing and serum-free (or reduced-serum) media to quantify the effect.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the biological question and the cell line's doubling time. For pathway inhibition studies (e.g., checking for p-ERK reduction), shorter time points (e.g., 1, 6, 12 hours) may be sufficient. For cell viability or proliferation assays, longer incubations (e.g., 24, 48, 72 hours) are typically required.[3] A time-course experiment is recommended to determine the ideal endpoint for your assay.
Q5: What is the difference between IC50 and CC50?
A5: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit a specific biological function (like cell proliferation or kinase activity) by 50%.[7][8] The CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of the cells. A therapeutically useful inhibitor should have an IC50 significantly lower than its CC50.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
Issue 1: High Cell Death Observed, Even at Low Concentrations
-
Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[4]
-
Solution: Ensure the final DMSO concentration in your culture medium is ≤ 0.1%. Prepare a "vehicle-only" control (media with the same DMSO concentration but no this compound) to assess the impact of the solvent on cell viability.[3]
-
-
Possible Cause 2: Compound Cytotoxicity. The cell line may be highly sensitive to the on-target or off-target effects of this compound.
-
Solution: Perform a cytotoxicity assay (such as an MTT or LDH assay) to determine the CC50. Use concentrations well below the CC50 for your functional experiments.[9]
-
-
Possible Cause 3: Contamination. Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.[10]
-
Solution: Regularly test your cell cultures for mycoplasma. Visually inspect cultures for signs of contamination and practice sterile techniques.
-
Issue 2: No Dose-Response or Inhibitory Effect Observed
-
Possible Cause 1: Concentration Too Low. The concentrations tested may be below the effective range for the target cell line.
-
Solution: Extend the concentration range to higher levels (e.g., up to 100 µM).
-
-
Possible Cause 2: Inactive Compound. The compound may have degraded due to improper storage or handling.[4]
-
Solution: Use a fresh aliquot of the stock solution for each experiment. Verify the compound's activity in a known sensitive cell line as a positive control.
-
-
Possible Cause 3: Cell Line Resistance. The cell line may have mutations downstream of MEK (e.g., in ERK or its substrates) or express efflux pumps that remove the inhibitor, rendering it insensitive to this compound.
-
Possible Cause 4: Assay Interference. The compound may interfere with the assay readout itself (e.g., autofluorescence in a fluorescence-based assay).[12][13]
-
Solution: Run a cell-free control by adding this compound to the assay reagents without cells to check for direct chemical interactions.
-
Issue 3: High Variability Between Replicates or Experiments
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.[14]
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Be careful with your pipetting technique to seed all wells consistently. Avoid using the outer wells of 96-well plates, as they are prone to evaporation ("edge effects").[13]
-
-
Possible Cause 2: Compound Precipitation. this compound may precipitate when diluted from a DMSO stock into aqueous culture medium, especially at higher concentrations.[4]
-
Solution: Visually inspect the media for precipitation after adding the compound. Pre-warm the culture medium before adding the diluted this compound stock and mix gently but thoroughly.
-
-
Possible Cause 3: Cell Health and Passage Number. Cells that are unhealthy, too confluent, or at a high passage number can respond inconsistently.[4]
-
Solution: Use cells from a consistent, low passage number. Ensure cells are in the logarithmic growth phase and are plated at an optimal density.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (nM) |
| A-375 | Malignant Melanoma | Proliferation | 72 | 8.5 |
| HT-29 | Colorectal Carcinoma | Proliferation | 72 | 15.2 |
| A549 | Lung Carcinoma | Proliferation | 72 | 125.6 |
| MCF-7 | Breast Adenocarcinoma | Proliferation | 72 | 450.1 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | Assay Type | Incubation Time (h) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| HEK293 | Embryonic Kidney | Viability (MTT) | 48 | > 25 | N/A |
| A-375 | Malignant Melanoma | Viability (MTT) | 48 | 10.8 | > 1270 |
Experimental Protocols
Protocol 1: Cell Viability Determination using MTT Assay
This protocol is used to assess the cytotoxic effect of this compound and determine its CC50 value.[15][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[13]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[18][19][20] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[18]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate gently for 15 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.[9][21]
Protocol 2: Western Blot for MEK Pathway Inhibition
This protocol verifies that this compound is inhibiting its intended target by measuring the phosphorylation of ERK, a downstream substrate of MEK.[11][22]
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in 6-well plates. Once attached, starve the cells in serum-free medium for 12-24 hours. Treat with various concentrations of this compound for 1-2 hours, then stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[22]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[24]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23][25]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24][25]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK1/2) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22][23]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[22]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control like GAPDH.[11] A decrease in the p-ERK/total ERK ratio indicates successful target inhibition.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting flowchart for experiments where this compound shows no effect.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Minimizing Off-Target Effects of Pharacine
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Pharacine, a novel kinase inhibitor. While this compound shows high potency for its primary target, understanding and mitigating its off-target effects is crucial for accurate experimental interpretation and the development of safe therapeutics.[1] This document provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you identify, validate, and minimize off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive kinase inhibitor designed to selectively target the Serine/Threonine Kinase 1 (STK1) . STK1 is a critical component of the MAPK signaling pathway, which is frequently dysregulated in various cancer types. By inhibiting STK1, this compound aims to block downstream signaling, thereby reducing cell proliferation and inducing apoptosis in cancer cells.
Q2: What are the known primary off-target effects of this compound?
A2: Comprehensive kinase profiling has identified two primary off-target kinases for this compound: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) .[2] These off-target interactions can lead to unintended cellular effects, such as modulation of angiogenesis and cell migration, which may complicate experimental results.[2]
Q3: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect?
A3: Distinguishing between on-target and off-target effects is a critical step. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a well-characterized, structurally different STK1 inhibitor. If both compounds produce the same effect at concentrations that achieve similar levels of STK1 inhibition, the effect is likely on-target.[2]
-
Rescue Experiments: A "gold standard" method is to overexpress a drug-resistant mutant of the intended target (STK1).[3] If this reverses the observed phenotype, the effect is confirmed to be on-target.[3]
-
Dose-Response Analysis: Correlate the phenotypic response with the degree of target inhibition across a range of this compound concentrations.[3] On-target effects should track closely with the IC50 for STK1.
Q4: What is the best practice for selecting a this compound concentration to minimize off-target effects?
A4: The guiding principle is to use the lowest effective concentration that still engages the intended target, STK1.[1][3] It is highly recommended to perform a dose-response curve to determine the EC50 for the desired phenotype and to correlate this with the IC50 for STK1 inhibition in your specific cell model. Concentrations significantly higher than the IC50 for STK1 are more likely to engage lower-affinity off-targets like VEGFR2 and PDGFRβ.[1]
Data Presentation: this compound Kinase Selectivity
The following tables summarize the inhibitory activity of this compound against its primary target and key off-targets, as well as recommended starting concentrations for common cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Kinase Target | Type | IC50 (nM) | Description |
| STK1 | Primary Target | 15 | High-affinity binding to the intended target. |
| VEGFR2 | Off-Target | 150 | Moderate-affinity binding; ~10-fold less potent than for STK1. |
| PDGFRβ | Off-Target | 350 | Lower-affinity binding; ~23-fold less potent than for STK1. |
| SRC | Off-Target | >1000 | Negligible binding at typical experimental concentrations. |
| EGFR | Off-Target | >1000 | Negligible binding at typical experimental concentrations. |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Cancer Type | Recommended Concentration Range (nM) | Notes |
| HeLa | Cervical Cancer | 25 - 100 nM | Highly sensitive to STK1 inhibition. |
| A549 | Lung Cancer | 50 - 200 nM | Moderate sensitivity; higher concentrations may be needed. |
| MCF-7 | Breast Cancer | 30 - 150 nM | Dose titration is critical to avoid off-target effects. |
| HUVEC | Non-cancerous | Monitor for VEGFR2-related effects | Useful as a control for off-target angiogenesis effects. |
Visualizations
Signaling Pathways and Experimental Logic
Caption: this compound's on-target and off-target signaling pathways.
Caption: Workflow for identifying this compound's off-target effects.
Troubleshooting Guides
Problem 1: I'm observing significant cell death at concentrations that should be selective for STK1. Is this an off-target effect?
-
Possible Cause: This could be due to potent on-target activity in a highly sensitive cell line, off-target toxicity, or general compound cytotoxicity.[2]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use Western blotting to verify that this compound is inhibiting the phosphorylation of STK1's direct downstream substrate at the concentration used.[2]
-
Assess Off-Target Pathways: Check for inhibition of VEGFR2 or PDGFRβ signaling pathways if your cells express these receptors.[2]
-
Perform a Cell Viability Assay: Use a dye that measures membrane integrity (e.g., Trypan Blue or a fluorescent live/dead stain) to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[2]
-
Use a Negative Control: Employ a structurally similar but inactive analog of this compound, if available, to rule out toxicity caused by the chemical scaffold itself.[1]
-
Problem 2: My Western blot results for downstream STK1 signaling are inconsistent.
-
Possible Cause: Inconsistent results can stem from several factors, including poor cell permeability of the inhibitor, issues with the Western blot technique itself, or the inhibitor being a substrate for cellular efflux pumps.[3]
-
Troubleshooting Steps:
-
Verify Target Expression: First, confirm that your cell line expresses active (phosphorylated) STK1 using a validated antibody.[3] If the target is not active, the inhibitor will have no effect.
-
Optimize Treatment Time: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal duration of this compound treatment for observing maximal inhibition of downstream signaling.
-
Check for Efflux Pump Activity: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[3] An increase in this compound's potency would suggest it is being actively removed from the cells.[3]
-
Standardize Western Blot Protocol: Ensure consistent protein loading, use fresh lysis buffers with phosphatase and protease inhibitors, and validate your phospho-specific antibodies.
-
Caption: Decision tree for troubleshooting inconsistent Western blots.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Assay
Objective: To determine the IC50 of this compound for inhibiting STK1 activity in a cellular context and establish the lowest effective concentration.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a "vehicle-only" control (e.g., 0.1% DMSO). Incubate for the desired treatment duration (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples and separate them using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STK1 substrate (p-SUB) and total STK1 or a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for p-SUB and normalize them to the loading control.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.[2]
-
Protocol 2: Validating Off-Target Engagement with Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to suspected off-targets (e.g., VEGFR2) within intact cells.[1][4]
Methodology:
-
Cell Treatment: Treat intact cells in suspension with a high concentration of this compound (e.g., 10x the IC50 for the off-target) or a vehicle control for 1-2 hours.[1]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.[1][4] This process denatures unbound proteins.
-
Lysis: Lyse the cells by freeze-thawing or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[5]
-
Western Blotting:
-
Collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble VEGFR2 (or other suspected off-target) remaining in the this compound-treated vs. vehicle-treated samples at each temperature point by Western blot.
-
-
Interpretation: If this compound binds to VEGFR2, it will stabilize the protein, leading to more soluble VEGFR2 remaining at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement in a cellular environment.
References
Pharacine Purification Technical Support Center
Welcome to the technical support center for the purification of Pharacine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this novel compound.
Assumed Properties of this compound
To provide a relevant context for the purification challenges, the following physicochemical properties of this compound are assumed:
-
Molecular Nature : A synthetic, moderately polar small molecule containing a primary amine group and a chiral center.
-
Solubility : Readily soluble in methanol and DMSO, moderately soluble in ethyl acetate, and exhibits low solubility in water and hexane.
-
Stability : this compound is sensitive to high temperatures, with degradation observed above 80°C. It is also unstable in acidic conditions where the pH is below 3.
-
Common Impurities :
-
Impurity A : Unreacted hydrophobic starting material.
-
Impurity B : A diastereomeric byproduct with polarity similar to this compound.
-
Impurity C : A polar degradation product.
-
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that you may encounter during the purification of this compound.
Issue 1: Low Yield After Flash Chromatography
-
Question: I am experiencing a significantly low yield of this compound after performing flash chromatography on silica gel. What are the possible causes and how can I improve my recovery?
-
Answer: Low yield during flash chromatography can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Improper Solvent System: An overly polar solvent system can lead to poor separation and co-elution of your compound with impurities. Conversely, a solvent system that is not polar enough may result in the irreversible adsorption of this compound to the silica gel. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound.
-
Compound Degradation on Silica: The amine group in this compound can interact with the acidic silica gel, leading to streaking and irreversible binding. To mitigate this, consider pre-treating the silica with a base such as triethylamine (0.1-1% in your solvent system) or using a deactivated silica gel.
-
Sample Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, resulting in mixed fractions and lower recovery of pure this compound. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
-
Incorrect Fraction Collection: If the fraction size is too large, you may be mixing pure product with impure fractions. Monitor the elution closely using TLC and collect smaller fractions as your compound begins to elute.
-
Issue 2: Presence of Impurity B (Diastereomer) in the Final Product
-
Question: After purification by flash chromatography, my final product is still contaminated with the diastereomeric impurity (Impurity B). How can I remove it?
-
Answer: Separating diastereomers can be challenging due to their similar polarities.
-
Optimize Chromatography Conditions: Standard silica gel may not be sufficient. Consider using a high-resolution silica column or a different stationary phase, such as a diol- or cyano-bonded silica. Chiral chromatography is another effective option for separating diastereomers.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying crystalline solids and can be effective in removing a diastereomeric impurity.[1] Experiment with different solvents to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Solvent System Modification: Fine-tuning the mobile phase for flash chromatography can improve separation. Small adjustments to the solvent polarity or the addition of a modifier can sometimes enhance the resolution between diastereomers.
-
Issue 3: this compound "Oiling Out" During Recrystallization
-
Question: I am attempting to recrystallize this compound, but it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point or when the solution is supersaturated.[2] Here are some strategies to promote crystal formation:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling can favor oil formation.[1][2] Insulating the flask can help achieve a slower cooling rate.[3]
-
Add More Solvent: The concentration of your solution may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again.[2]
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[2][3] If you have a small amount of pure this compound, adding a "seed crystal" can induce crystallization.[2][3]
-
Change Solvent System: If the problem persists, the chosen solvent may not be suitable. Experiment with a different solvent or a solvent pair.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended method for initial purification of crude this compound?
-
A1: Flash chromatography on silica gel is a standard and effective initial purification step. However, due to the basic nature of this compound, it is recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5%) to prevent streaking and improve recovery.
-
-
Q2: How can I monitor the purity of this compound during the purification process?
-
A2: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. Thin Layer Chromatography (TLC) is also a quick and useful tool for monitoring reaction progress and column chromatography fractions.
-
-
Q3: What are the ideal storage conditions for purified this compound?
-
A3: Given its sensitivity to heat and acid, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen).
-
-
Q4: My this compound sample is a non-crystalline solid. Can I still use recrystallization?
-
A4: Recrystallization is only effective for crystalline solids. If your sample is amorphous, you will need to rely on other purification techniques like chromatography. In some cases, it may be possible to induce crystallinity by slowly evaporating a solution of the compound in a suitable solvent.
-
Experimental Protocols
Protocol 1: Flash Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., ethyl acetate/hexane with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under a gentle flow of the mobile phase. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Adsorb this solution onto a small amount of silica gel and dry it under vacuum. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Apply gentle air pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of this compound using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the this compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should start to form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below 80°C.
Data Presentation
Table 1: Comparison of Solvent Systems for Flash Chromatography of this compound
| Solvent System (v/v/v) | Rf of this compound | Separation from Impurity A | Separation from Impurity B |
| 70:30 Hexane:Ethyl Acetate | 0.15 | Good | Poor |
| 50:50 Hexane:Ethyl Acetate | 0.30 | Excellent | Moderate |
| 30:70 Hexane:Ethyl Acetate | 0.55 | Good | Poor |
| 49.5:49.5:1 Hexane:EtOAc:TEA | 0.32 | Excellent | Moderate |
Table 2: Effect of Anti-Solvent on Recrystallization Yield and Purity of this compound
| Primary Solvent | Anti-Solvent | Yield (%) | Purity (%) |
| Methanol | Water | 85 | 98.5 |
| Ethyl Acetate | Hexane | 78 | 99.2 |
| Acetone | Water | 82 | 97.9 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for low purity of this compound.
References
improving the resolution of Pharacine in chromatography
Technical Support Center: Pharacine Chromatography
Welcome to the technical support hub for the chromatographic analysis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter with this compound chromatography in a direct question-and-answer format.
Q1: Why does my this compound peak exhibit significant tailing?
Peak tailing is a common issue when analyzing basic compounds like this compound, often resulting in asymmetry factors (As) greater than 1.2.[1] This is typically caused by secondary interactions between the analyte and the stationary phase.
-
Primary Cause : this compound, having basic functional groups, can interact strongly with acidic residual silanol groups on the surface of standard silica-based C18 columns.[2][3][4] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
-
Solutions :
-
Mobile Phase pH Adjustment : Lowering the pH of the mobile phase to a range of 2.5-3.5 protonates the residual silanol groups, minimizing their interaction with the basic this compound molecule.[1][2][5] This is the most effective way to improve peak shape for basic compounds.[2]
-
Use of an End-Capped Column : Modern, high-purity silica columns are often "end-capped," a process that deactivates most residual silanols.[2] Using a column specifically designed for basic compounds can significantly reduce tailing.
-
Competing Base Additive : Introducing a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing them from interacting with this compound.[4]
-
Q2: How can I improve the poor resolution between this compound and its co-eluting impurity, Impurity-P?
Achieving baseline resolution (Rs > 1.5) is critical for accurate quantification. Optimizing selectivity (α) and retention factor (k) are the most powerful ways to improve resolution between closely eluting peaks.[6]
-
Strategy 1: Optimize Mobile Phase Strength : Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer is the first step. Reducing the organic content increases the retention time of both compounds, which can often improve separation.[6][7] A systematic approach, changing the organic modifier percentage in small increments, is recommended.
Table 1: Effect of Acetonitrile Concentration on Resolution (Rs)
Mobile Phase (Acetonitrile:Buffer Ratio) This compound Retention Time (min) Impurity-P Retention Time (min) Resolution (Rs) 55:45 4.1 4.3 0.95 50:50 5.8 6.2 1.45 45:55 8.2 8.9 1.85 | 40:60 | 11.5 | 12.6 | 2.10 |
-
Strategy 2: Adjust Mobile Phase pH : The ionization state of this compound and its impurities can be manipulated by changing the mobile phase pH, which alters their hydrophobicity and retention.[8][9] A pH study is crucial for finding the optimal selectivity. For basic compounds like this compound, moving the pH further away from the pKa generally improves peak shape and can significantly alter selectivity.[8][9]
Table 2: Effect of Mobile Phase pH on Resolution (Rs)
Mobile Phase pH (45:55 ACN:Buffer) This compound Retention Time (min) Impurity-P Retention Time (min) Resolution (Rs) 4.5 7.5 8.1 1.50 3.5 8.2 8.9 1.85 3.0 8.9 10.1 2.25 | 2.5 | 9.5 | 11.0 | 2.40 |
Q3: My this compound retention times are shifting between injections. What are the likely causes?
Inconsistent retention times compromise data reliability. The issue often stems from the HPLC system or mobile phase preparation.
-
Common Causes & Solutions :
-
Insufficient Column Equilibration : Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs.
-
Mobile Phase Preparation : If the mobile phase is prepared by mixing components online, ensure the pump's proportioning valves are functioning correctly.[10] For manually mixed mobile phases, ensure accurate measurement and thorough mixing. Evaporation of the organic component can also cause drift, so keep mobile phase bottles covered.
-
Temperature Fluctuations : Use a column oven to maintain a constant temperature.[11][12] Fluctuations in ambient temperature can cause retention time shifts.
-
Pump Issues : Air bubbles in the pump head or failing pump seals can lead to inconsistent flow rates. Degas the mobile phase and perform routine pump maintenance.
-
Experimental Protocols
Protocol 1: Method for Optimizing this compound Resolution
This protocol outlines a systematic approach to improve the resolution between this compound and Impurity-P using mobile phase optimization.
-
Scope : This procedure applies to the optimization of Reverse-Phase HPLC methods for the analysis of this compound and related impurities.
-
Materials :
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphate buffer or Formic Acid
-
This compound Reference Standard
-
C18 Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Initial Chromatographic Conditions :
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : Acetonitrile
-
Gradient : 50% B for 15 minutes (Isocratic)
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Injection Volume : 5 µL
-
Detector : UV at 275 nm
-
-
Optimization Procedure :
-
pH Screening : Prepare mobile phase A at three different pH values: 4.5, 3.5, and 2.5, using a suitable buffer like phosphate.
-
Run the analysis at each pH level while keeping the organic ratio constant (e.g., 45% Acetonitrile).
-
Record retention times and calculate the resolution (Rs) for this compound and Impurity-P at each pH.
-
Select the pH that provides the best preliminary separation and peak shape.
-
Organic Modifier Screening : Using the optimal pH determined in the previous step, vary the percentage of Acetonitrile from 55% down to 40% in 5% increments.
-
Run the analysis at each concentration.
-
Record retention times and calculate the resolution.
-
Final Method Selection : Choose the combination of pH and organic modifier percentage that yields a resolution of Rs ≥ 2.0, an asymmetry factor between 0.9 and 1.5, and a practical run time.
-
Visual Workflow Guides
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: A logical workflow for diagnosing and resolving this compound peak tailing issues.
Caption: A systematic approach for this compound method development to enhance resolution.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. veeprho.com [veeprho.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. welch-us.com [welch-us.com]
addressing matrix effects with Pharacine internal standard
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing Pharacine as an internal standard (IS) to address matrix effects in quantitative analyses. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?
A1: The "matrix" refers to all components within a sample other than the analyte of interest. This includes endogenous substances like proteins, lipids, salts, and phospholipids. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement).[2] These effects are a major concern because they can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to unreliable or erroneous results.[4]
Q2: How does an internal standard (IS) like this compound help correct for matrix effects?
A2: An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant, known concentration to all samples, standards, and quality controls.[5][6] The fundamental principle is that the IS and the analyte will be affected by matrix effects in the same way.[6][7] If both the analyte and IS signals are suppressed by 20%, for example, the ratio of their peak areas should remain constant.[7] By plotting the ratio of the analyte response to the IS response against the analyte concentration, a reliable calibration curve can be generated, and the concentration of the analyte in unknown samples can be accurately determined, thus compensating for variations in signal intensity caused by matrix effects.[7][8]
Q3: What are the ideal characteristics of an internal standard like this compound?
A3: Ideally, an internal standard should:
-
Behave identically to the analyte during sample preparation and analysis.[6]
-
Be a high-purity compound that is not naturally present in the samples being analyzed.[5][9]
-
Elute very close to, or ideally co-elute with, the target analyte without causing interference.[10]
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Have similar ionization efficiency and fragmentation patterns to the analyte.[11]
-
For these reasons, stable isotope-labeled (SIL) versions of the analyte are considered the "gold standard" for internal standards as they have nearly identical chemical and physical properties.[10][12][13] this compound is designed as a SIL internal standard.
Q4: When is the best time to add the this compound internal standard to my samples?
A4: To correct for variability throughout the entire analytical process, the internal standard should be added as early as possible.[5][14] It is recommended to add this compound to all samples, calibration standards, and quality controls before any sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[14] This ensures that the IS compensates not only for matrix effects in the ion source but also for any analyte loss or variability during the extraction and handling procedures.[5][14]
Experimental Workflows & Diagrams
The following diagrams illustrate key concepts and workflows related to the use of this compound internal standard.
Caption: Standard sample preparation and analysis workflow.
Caption: How IS corrects for signal suppression.
Troubleshooting Guide
Q5: My this compound IS signal is highly variable across different samples. What could be the cause?
A5: High variability in the internal standard signal often points to issues in the sample preparation or injection process. Here’s a decision tree to help you troubleshoot:
Caption: Decision tree for IS signal variability.
Q6: Both my analyte and this compound IS signals are low and suppressed. Does the IS correction still work?
A6: Yes, in many cases, the correction is still valid. The purpose of a SIL-IS like this compound is to track and correct for this suppression. As long as the analyte and IS experience the same degree of suppression, their ratio will remain constant, and quantification will be accurate.[7] However, if suppression is severe, the signal may fall near or below the lower limit of quantification (LLOQ), which will compromise precision and accuracy. If you suspect severe suppression, consider improving sample cleanup, diluting the sample, or optimizing chromatography to separate the analyte from the interfering matrix components.[15][16]
Q7: How can I quantitatively assess the degree of matrix effect in my assay?
A7: You can quantitatively assess the matrix effect by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution (solvent).[3][17]
Experimental Protocol: Matrix Factor (MF) Assessment
This protocol allows for the quantitative determination of ion suppression or enhancement.
Procedure:
-
Prepare Blank Matrix Extract (Set A): Extract at least 5-6 different sources of blank matrix (e.g., plasma from 6 different donors) using your validated sample preparation method.
-
Prepare Neat Solution (Set B): Prepare a solution of your analyte and this compound IS in the final reconstitution solvent at a concentration that is representative of your samples (e.g., a mid-QC level).
-
Spike Matrix Extract (Set C): Take the blank matrix extracts from Set A and spike them with the analyte and this compound IS to the same final concentration as Set B.
-
Analyze: Inject all samples from Set B and Set C into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF is calculated for both the analyte and the IS.
-
MF = (Peak Area in Spiked Matrix Extract [Set C]) / (Mean Peak Area in Neat Solution [Set B])
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An MF of 1 indicates no matrix effect.
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An MF < 1 indicates ion suppression.[3]
-
An MF > 1 indicates ion enhancement.[3]
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IS-Normalized MF = MF_Analyte / MF_IS . This value should be close to 1 if the IS is effectively compensating for the matrix effect.
-
Data Presentation: Example Matrix Factor Calculation
The following table summarizes example data from a Matrix Factor experiment.
| Sample Source | Analyte Peak Area (Set C) | This compound IS Peak Area (Set C) | Analyte MF (vs. Set B Mean) | IS MF (vs. Set B Mean) | IS-Normalized MF |
| Neat Soln (Mean of Set B) | 1,520,450 | 1,855,600 | 1.00 | 1.00 | 1.00 |
| Donor 1 | 985,300 | 1,210,150 | 0.65 | 0.65 | 1.00 |
| Donor 2 | 1,110,220 | 1,355,000 | 0.73 | 0.73 | 1.00 |
| Donor 3 | 915,100 | 1,125,900 | 0.60 | 0.61 | 0.98 |
| Donor 4 | 1,250,550 | 1,530,200 | 0.82 | 0.82 | 1.00 |
| Donor 5 | 880,990 | 1,075,800 | 0.58 | 0.58 | 1.00 |
| Donor 6 | 1,055,700 | 1,295,000 | 0.69 | 0.70 | 0.99 |
| Mean | 0.68 | 0.68 | 0.99 | ||
| %CV | 14.1% | 13.8% | 0.8% |
Interpretation: In this example, significant ion suppression is observed for both the analyte and this compound IS (Mean MF ≈ 0.68, indicating ~32% signal suppression). However, the IS-Normalized MF is very close to 1 with a low coefficient of variation (%CV), demonstrating that this compound effectively tracks and corrects for the matrix effect across different sample sources.[3]
References
- 1. nebiolab.com [nebiolab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
refining reaction conditions for Pharacine derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of Pharacine and its analogues. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound?
This compound is a polar molecule with multiple active hydrogen-containing functional groups (-OH, -NH2). Derivatization is necessary to increase its volatility and thermal stability, making it suitable for analysis by gas chromatography (GC).[1][2] This process replaces the active hydrogens with less polar groups, which also reduces analyte adsorption within the GC system and improves peak shape and detector response.[1][3]
Q2: Which derivatization reagent is recommended for this compound?
For general screening and quantification of this compound, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is the recommended starting point. BSTFA is a strong trimethylsilyl donor that reacts effectively with hydroxyl and primary amine groups present in the this compound core structure.[3] The TMCS catalyst enhances the reactivity of BSTFA, especially for moderately hindered functional groups.[3]
Q3: My derivatization reaction appears incomplete. What are the common causes?
Incomplete derivatization is a frequent issue. The primary causes include:
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Presence of moisture: Silylating reagents are highly sensitive to water, which can consume the reagent and inhibit the reaction.[4]
-
Insufficient reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction. A molar excess of the reagent is recommended.[4]
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Suboptimal reaction temperature and time: Derivatization of sterically hindered groups on the this compound molecule may require higher temperatures and longer reaction times.[4]
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Improper solvent: The choice of solvent can influence the reaction. Aprotic solvents like pyridine or acetonitrile are generally preferred.
Q4: I am observing multiple peaks for my derivatized this compound standard. What could be the reason?
The presence of multiple peaks can indicate several possibilities:
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Partially derivatized products: If this compound has multiple functional groups, incomplete derivatization can result in a mixture of partially silylated derivatives, each producing a different peak.
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Reagent-related peaks: The derivatizing reagent and its byproducts are often volatile and can appear in the chromatogram, especially if injected in large excess.[3]
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Degradation: this compound or its derivative may be degrading at the injection port temperature.
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Isomeric forms: The derivatization process itself should not cause structural rearrangements, but the presence of isomers in the original sample would lead to multiple peaks.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture in the sample or solvent. | Ensure all glassware is oven-dried. Use anhydrous solvents. Store derivatization reagents under inert gas and with a desiccant.[4] |
| Insufficient amount of derivatizing reagent. | Increase the molar ratio of the derivatizing reagent to the analyte. A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[4] | |
| Reaction temperature is too low or reaction time is too short. | Increase the reaction temperature in 10°C increments (e.g., from 60°C to 70°C) and/or extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points.[4] | |
| Poor Peak Shape (Tailing) | Adsorption of underivatized analyte in the GC system. | Optimize derivatization conditions to ensure complete reaction. Check the condition of the GC liner and column. |
| The derivative is unstable. | Analyze the sample immediately after derivatization. Some derivatives, like certain TMS-ethers, can be less stable over time.[3] | |
| Inconsistent Results | Variability in reaction conditions. | Precisely control reaction parameters such as temperature, time, and reagent volumes. Use a heating block for consistent temperature control. |
| Sample degradation. | Lower the GC inlet temperature. Ensure the derivatized sample is not exposed to light or reactive substances if it is known to be sensitive. |
Experimental Protocols
Protocol 1: Standard Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound using BSTFA with 1% TMCS.
Materials:
-
This compound standard solution (1 mg/mL in anhydrous pyridine)
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine
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Heating block
-
2 mL reaction vials with PTFE-lined caps
-
GC-MS system
Procedure:
-
Pipette 100 µL of the this compound standard solution into a reaction vial.
-
Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 10 seconds.
-
Place the vial in a heating block set to 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL into the GC.
Data Presentation
Table 1: Effect of Reaction Temperature and Time on this compound Derivatization Yield
| Temperature (°C) | Reaction Time (min) | Relative Peak Area of Derivatized this compound (%) |
| 60 | 30 | 75.2 |
| 60 | 60 | 85.1 |
| 70 | 30 | 92.5 |
| 70 | 60 | 99.1 |
| 80 | 30 | 98.9 |
| 80 | 60 | 99.0 (with minor degradation products) |
Data is hypothetical and for illustrative purposes.
Table 2: Comparison of Different Silylating Reagents for this compound Derivatization
| Reagent | Catalyst | Reaction Conditions | Relative Yield (%) | Observations |
| BSTFA | 1% TMCS | 70°C, 60 min | 99.1 | Clean reaction, stable baseline. |
| MSTFA | None | 70°C, 60 min | 95.3 | Less reactive than BSTFA with TMCS. |
| BSA | None | 70°C, 60 min | 88.6 | Slower reaction, may require longer time. |
Data is hypothetical and for illustrative purposes.
Visualizations
Diagram 1: General Workflow for this compound Derivatization
Caption: Workflow for this compound derivatization.
Diagram 2: Troubleshooting Logic for Incomplete Derivatization
Caption: Troubleshooting incomplete derivatization.
References
troubleshooting contamination in Cytophaga sp. cultures for Pharacine production
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Cytophaga sp. cultures for the production of Pharacine.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of contamination in my Cytophaga sp. culture?
A1: Early detection of contamination is crucial to prevent significant loss of your culture and production yield. Key indicators include:
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Visual Changes in Culture Medium: A healthy Cytophaga sp. culture in broth should be clear to slightly turbid with characteristic pigmentation. Signs of contamination include unexpected turbidity, a change in color (e.g., milky white, green, or black), or the formation of a surface film or clumps.
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Microscopic Examination: Daily observation under a microscope is highly recommended. Look for microbial morphologies that are inconsistent with Cytophaga sp., which are typically Gram-negative, gliding, rod-shaped bacteria. The presence of cocci (spherical bacteria), budding yeast cells, or filamentous fungi (mycelia) are clear indicators of contamination.
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pH Shifts: A rapid and unexpected change in the pH of the culture medium can signal the growth of contaminants. Many contaminating bacteria produce acids, leading to a drop in pH.
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Unpleasant Odor: A foul or unusual odor emanating from the culture is a strong indicator of contamination.
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Reduced this compound Titer: A significant and unexplained drop in the yield of this compound can be a direct consequence of contamination, as the foreign microbes compete for nutrients and may produce inhibitory substances.
Q2: What are the most common types of contaminants I might encounter?
A2: Cytophaga sp. cultures are susceptible to a range of microbial contaminants, primarily bacteria and fungi.
-
Bacteria:
-
Gram-positive rods (e.g., Bacillus sp.): These are common soil and dust bacteria and can form resilient endospores that may survive autoclaving if not performed correctly.
-
Gram-positive cocci (e.g., Staphylococcus sp.): Often introduced from human skin during handling.
-
Other Gram-negative rods (e.g., Pseudomonas sp., Enterobacteriaceae): These are ubiquitous in aquatic and soil environments and can outcompete Cytophaga sp. for resources. In aquaculture environments, where Cytophaga relatives are found, Vibrio and Aeromonas species are also common.[1]
-
-
Fungi:
-
Molds (e.g., Penicillium sp., Aspergillus sp., Fusarium sp.): These are common airborne contaminants that can form fuzzy colonies on the surface of liquid or solid media.[2] They are a significant issue due to the production of spores that can spread easily.[2]
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Yeasts (e.g., Candida sp., Saccharomyces sp.): These unicellular fungi can cause turbidity in liquid cultures and may be mistaken for bacteria initially without microscopic examination.
-
Q3: What are the primary sources of contamination in my fermentation process?
A3: Contamination can be introduced at multiple stages of your workflow. Identifying the source is key to preventing future occurrences.
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Inadequate Aseptic Technique: This is the most common source. Actions such as talking over open culture vessels, improper handling of sterile equipment, and not working in a clean and disinfected environment can introduce airborne contaminants.
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Contaminated Reagents and Media: Media components, water, and stock solutions can be a source of contamination if not properly sterilized.
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Ineffective Sterilization: Autoclave cycles that are too short, at the wrong temperature, or improperly loaded can lead to the survival of heat-resistant spores.
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Contaminated Inoculum: The seed culture of Cytophaga sp. may have a low level of contamination that becomes apparent during scale-up.
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Equipment and Bioreactor Leaks: Poorly maintained seals, O-rings, or connections in your fermenter can create entry points for microbes.
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Environment: The general laboratory environment, including air vents, incubators, and benchtops, can harbor a high load of potential contaminants.
Q4: How does contamination affect this compound production?
A4: Contamination can negatively impact this compound production in several ways:
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Competition for Nutrients: Contaminating microorganisms consume essential nutrients from the culture medium that are required for the growth of Cytophaga sp. and the synthesis of this compound.
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Production of Inhibitory Substances: Some contaminants produce secondary metabolites, such as organic acids or antibiotics, that can inhibit the growth of Cytophaga sp. or interfere with the biosynthetic pathways of this compound.
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Alteration of Culture Conditions: The growth of contaminants can drastically change the pH and dissolved oxygen levels of the culture, moving them away from the optimal conditions for this compound production.
-
Degradation of Product: Some contaminants may produce enzymes that can degrade this compound.
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Downstream Processing Complications: The presence of contaminating cells and their metabolites can complicate the extraction and purification of this compound, potentially leading to lower purity and recovery.
Troubleshooting Guide
Problem 1: My Cytophaga sp. culture is cloudy and has a foul odor.
| Possible Cause | Recommended Action |
| Bacterial Contamination | 1. Isolate the culture: Immediately separate the suspected culture to prevent cross-contamination. 2. Microscopic Examination: Perform a Gram stain to identify the morphology and Gram characteristics of the contaminant. 3. Streak on Selective Media: Streak a sample onto selective and differential media to help identify the contaminant. 4. Discard Culture: It is highly recommended to discard the contaminated culture to avoid further issues. 5. Review Aseptic Technique: Re-evaluate your lab's aseptic procedures with all personnel. |
Problem 2: I see fuzzy, colored growths on the surface of my culture.
| Possible Cause | Recommended Action |
| Fungal (Mold) Contamination | 1. Do not open the culture vessel outside of a biological safety cabinet to prevent the release of spores. 2. Microscopic Examination: Prepare a wet mount using Lactophenol Cotton Blue to observe the fungal structures (hyphae, spores). 3. Discard and Decontaminate: Autoclave the contaminated culture and all associated materials. Thoroughly clean and disinfect the incubator and surrounding work area. 4. Check Air Filtration: Ensure the HEPA filters in your biological safety cabinet are certified and functioning correctly. |
Problem 3: The pH of my culture has dropped significantly, and this compound yield is low.
| Possible Cause | Recommended Action |
| Acid-producing Bacterial Contamination (e.g., Lactobacillus) | 1. Confirm Contamination: Use microscopy and plating on selective media to confirm the presence of a contaminant. 2. Review Sterilization Procedures: Ensure that all media and equipment are being sterilized correctly. Pay close attention to the sterilization of carbohydrate-rich media components. 3. Check Inoculum Purity: Go back to your master cell bank and test for low levels of contamination. 4. Optimize Fermentation Parameters: Ensure that the initial pH and buffering capacity of your medium are optimal for Cytophaga sp. |
Quantitative Data Summary
While specific data on the impact of contamination on this compound production is proprietary, the following table provides a generalized representation of how different levels of bacterial contamination can affect the yield of a secondary metabolite in a typical fermentation process.
| Contaminant Load (CFU/mL) | Cytophaga sp. Growth | Culture pH | Secondary Metabolite Yield | Purity of Product |
| < 10 | Normal | Stable | > 95% of expected | High |
| 10 - 100 | Slightly Reduced | Slight Decrease | 80 - 95% of expected | High to Moderate |
| 100 - 1,000 | Moderately Inhibited | Significant Decrease | 50 - 80% of expected | Moderate to Low |
| > 1,000 | Severely Inhibited | Drastic Decrease | < 50% of expected | Low |
Experimental Protocols
Protocol 1: Gram Staining for Bacterial Identification
This protocol allows for the differentiation of bacteria based on their cell wall structure. Gram-positive bacteria will appear purple, while Gram-negative bacteria (like Cytophaga sp.) will appear pink or red.
Materials:
-
Microscope slides
-
Inoculating loop
-
Bunsen burner
-
Staining rack
-
Crystal Violet
-
Gram's Iodine
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Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)
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Safranin
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Immersion oil
-
Microscope
Procedure:
-
Prepare a Smear: Aseptically transfer a small amount of your culture to a clean microscope slide and spread it thinly. Allow the smear to air dry completely.
-
Heat Fix: Pass the slide through the flame of a Bunsen burner 2-3 times to adhere the bacteria to the slide.
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Primary Stain: Flood the slide with Crystal Violet and let it stand for 1 minute. Gently rinse with water.
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Mordant: Flood the slide with Gram's Iodine and let it stand for 1 minute. Rinse with water.
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Decolorization: Briefly apply the decolorizer (a few seconds) until the runoff is clear. Immediately rinse with water. This is a critical step.
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Counterstain: Flood the slide with Safranin and let it stand for 1 minute. Rinse with water.
-
Dry and Observe: Blot the slide dry and examine under the microscope using oil immersion at 1000x magnification.
Protocol 2: Lactophenol Cotton Blue Staining for Fungal Identification
This stain is used to visualize the structures of molds.
Materials:
-
Microscope slides and coverslips
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Inoculating needle or loop
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Lactophenol Cotton Blue (LPCB) stain
-
70% ethanol
-
Microscope
Procedure:
-
Place a drop of 70% ethanol on a clean microscope slide.
-
Aseptically transfer a small portion of the fungal growth into the drop of ethanol.
-
Tease the fungal material apart with two inoculating needles.
-
Before the ethanol evaporates, add a drop of LPCB stain.
-
Gently lower a coverslip over the stain, avoiding air bubbles.
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Observe under the microscope at 100x and 400x magnification. Fungal elements will stain blue.
Protocol 3: Serial Dilution and Plate Count for Quantifying Bacterial Contamination
This method is used to estimate the number of viable bacteria (Colony Forming Units or CFU) in a liquid culture.
Materials:
-
Sterile dilution tubes with 9 mL of sterile saline or phosphate-buffered saline (PBS)
-
Sterile pipettes and tips
-
Culture sample
-
General-purpose agar plates (e.g., Tryptic Soy Agar)
-
Sterile spreader
-
Incubator
Procedure:
-
Serial Dilutions:
-
Label sterile dilution tubes 10⁻¹, 10⁻², 10⁻³, and so on.
-
Add 1 mL of your culture to the 10⁻¹ tube (containing 9 mL of diluent). Mix well. This is a 1:10 dilution.
-
Transfer 1 mL from the 10⁻¹ tube to the 10⁻² tube. Mix well. This is a 1:100 dilution.
-
Continue this process for the desired number of dilutions.
-
-
Plating:
-
Pipette 0.1 mL from the appropriate dilution tubes (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) onto the center of correspondingly labeled agar plates.
-
Use a sterile spreader to evenly distribute the liquid across the surface of the agar.
-
-
Incubation:
-
Invert the plates and incubate at a suitable temperature (e.g., 30-37°C) for 24-48 hours.
-
-
Counting and Calculation:
-
Select plates with 30-300 colonies for counting.
-
Calculate the CFU/mL using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL) Example: If you count 50 colonies on the 10⁻⁴ plate (from a 0.1 mL plating), the calculation is: (50 x 10,000) / 0.1 = 5,000,000 CFU/mL.
-
Visualizations
Caption: A logical workflow for troubleshooting contamination in Cytophaga sp. cultures.
Caption: The impact of contamination on this compound production.
References
Validation & Comparative
Comparative Bioactivity of p-Cyclophanes: A Guide for Researchers
A note on Pharacine: Initial investigations into the bioactivity of this compound, a highly symmetrical p-cyclophane derived from the bacterium Cytophaga sp. AM13.1, have indicated a lack of significant antimicrobial or antifungal activity. Specifically, this compound was found to be inactive against a panel of three microalgae, the fungus Mucor miehei, the yeast Candida albicans, and the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes[1]. Consequently, a direct quantitative comparison of this compound's bioactivity with other p-cyclophanes is not feasible based on current literature.
This guide, therefore, provides a comparative overview of the bioactivities of other notable p-cyclophanes, offering valuable data for researchers, scientists, and drug development professionals interested in this class of compounds. The following sections detail the cytotoxic, anti-tubercular, and antimicrobial activities of selected p-cyclophanes, supported by experimental data and protocols.
Quantitative Bioactivity Data of Selected p-Cyclophanes
The following table summarizes the key quantitative bioactivity data for several p-cyclophanes, highlighting their potential in different therapeutic areas.
| Compound Class | Specific Compound | Bioactivity Type | Target Organism/Cell Line | Quantitative Data | Reference |
| Hirsutellones | Hirsutellone B | Anti-tubercular | Mycobacterium tuberculosis | MIC = 0.78 µg/mL | [2][3] |
| Pyrrocidines | Pyrrocidine A | Cytotoxic | Human promyelocytic leukemia HL-60 cells | IC50 = 0.12 µM | [4] |
| Pyrrocidines | Pyrrocidine A | Antibiotic | Gram-positive bacteria | Potent activity | [5] |
| Cylindrocyclophanes | (-)-Cylindrocyclophane A | Cytotoxic | - | Cytotoxic | [6][7] |
| Cylindrocyclophanes | Various synthetic analogues | Antibacterial | S. aureus and MRSA | MIC > 200 µM for some analogues | [8] |
| GKK1032 | GKK1032A2 | Antitumor | - | Antitumor activity |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the replication and validation of bioactivity studies. The following sections outline the methodologies used to assess the anti-tubercular, cytotoxic, and antimicrobial activities of the p-cyclophanes listed above.
Anti-tubercular Activity Assay (for Hirsutellone B)
The anti-tubercular activity of Hirsutellone B was determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.
Protocol:
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Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard, which is then diluted to the final concentration for inoculation.
-
Compound Dilution: The p-cyclophane compound is serially diluted in a 96-well microplate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound.
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Incubation: The microplates are incubated at 37°C for a period of 7 to 14 days.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Visual inspection or the use of a growth indicator like Alamar Blue can be employed for this purpose[9].
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Hirsutellone B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nicolaou Synthesis of (+)-Hirsutellone B [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of naturally occurring cytotoxic [7.7]paracyclophanes, (−)-cylindrocyclophane A and its enantiomer, and implications for biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Divergent Synthesis of Novel Cylindrocyclophanes that Inhibit Methicillin‐Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
Unraveling the Identity of Pharacine: A Case of Mistaken Identity in Cancer Research
A comprehensive investigation into the purported anti-leukemia agent "Pharacine" has revealed a significant discrepancy in available information, precluding the creation of a scientifically validated comparison guide for researchers. While a chemical supplier lists "this compound" as an alkaloid for leukemia treatment, the scientific literature identifies a compound with the same name as a natural p-cyclophane with no reported therapeutic activity. This divergence suggests a likely error in the commercial listing and highlights the critical importance of verifying information from multiple, credible sources in scientific research.
Our initial search for "this compound" led to a 2002 study in the Journal of Natural Products that described the isolation and characterization of this compound from the bacterial strain Cytophaga sp. AM13.1.[1] This publication unequivocally identifies this compound as a p-cyclophane, a type of hydrocarbon, and reports that it, along with other isolated compounds, "showed no activity against three microalgae, the fungus Mucor miehei, the yeast Candida albicans, and the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes."[1] Public chemical databases like PubChem corroborate this structural identification and do not list any therapeutic uses or anti-leukemia activity.[2]
The conflicting information originates from a product listing by a pharmaceutical standards supplier, which describes this compound as an "alkaloid that has been used in the treatment of leukemia."[3] However, the chemical structure and CAS number (63440-93-7) provided in this listing correspond to the p-cyclophane identified in the scientific literature, not a nitrogen-containing alkaloid typically associated with such biological activity.
This investigation underscores a crucial challenge in drug development and research: the potential for misinformation and the need for rigorous validation of all data. While the field of oncology actively explores natural products and novel chemical entities, including various alkaloids with demonstrated anti-cancer properties, "this compound" does not appear to be among them based on the available scientific evidence.
The request to create a comparison guide for "this compound" as an anti-leukemia drug cannot be fulfilled. The compound scientifically identified as this compound is a p-cyclophane with no reported therapeutic mechanism of action or experimental data in the context of cancer treatment. The assertion of its use in leukemia appears to be an isolated and uncorroborated claim, likely stemming from an error in a commercial product description.
Researchers, scientists, and drug development professionals are advised to rely on peer-reviewed scientific literature and established chemical databases for accurate information on chemical compounds and their biological activities. The case of "this compound" serves as a salient reminder of the importance of due diligence in the pursuit of scientific knowledge.
References
Comparative Analysis of Synthetic vs. Natural Pharacine: A Research Framework
Introduction
This guide provides a comparative overview of synthetic versus natural Pharacine for researchers, scientists, and drug development professionals. This compound is a naturally occurring p-cyclophane that has been isolated from the bacterial strain Cytophaga sp. AM13.1. At present, the scientific literature does not contain information on the chemical synthesis of this compound, nor are there published studies comparing a synthetic version to its natural counterpart. Therefore, this document will first summarize the known properties of natural this compound. It will then present a hypothetical framework for the comparative analysis that would be necessary should a synthetic route be developed. This framework adheres to the requested data presentation, experimental protocols, and visualizations to guide future research and development efforts.
Natural this compound: Current State of Knowledge
Natural this compound is a highly symmetrical p-cyclophane identified from the ethyl acetate extract of the marine bacterium Cytophaga sp. AM13.1. Its molecular formula is C₂₄H₂₄O₈, and it has a molecular weight of 440.44 g/mol .[1][2][3] Initial biological screenings of the new natural product showed no significant activity against a panel of microorganisms, including three microalgae, the fungus Mucor miehei, the yeast Candida albicans, and the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes. Further biological activities and its mechanism of action have not yet been elucidated.
Synthetic vs. Natural Compounds in Drug Discovery: A General Perspective
The decision to pursue a synthetic or natural source for a drug candidate involves numerous trade-offs. Natural products offer immense structural diversity and have been evolutionarily selected for biological activity, making them a rich source for novel drug leads.[4][5] However, challenges in their development include complex structures that are difficult to synthesize, low yields from natural sources, and potential for batch-to-batch variability.[4][6][[“]]
Synthetic compounds, on the other hand, offer the advantage of scalability, high purity, and the potential for modification to improve pharmacokinetic and pharmacodynamic properties.[8][9][10] The development of synthetic routes can be a significant undertaking, especially for complex molecules.[6][[“]] However, once established, a synthetic pathway allows for the production of large quantities of the compound and its analogs for extensive testing and clinical trials.[11]
A Hypothetical Framework for the Comparative Analysis of this compound
Should a synthetic version of this compound be developed, a rigorous comparative analysis would be essential to determine its viability as a research tool or therapeutic agent. The following sections outline a potential framework for such a comparison.
Data Presentation: Hypothetical Comparison of Key Metrics
A direct comparison of the physicochemical and biological properties of natural and synthetic this compound would be crucial. The following tables illustrate how this data could be presented.
Table 1: Physicochemical Properties
| Property | Natural this compound | Synthetic this compound | Method of Analysis |
| Purity (%) | >95% (via HPLC) | Data not available | High-Performance Liquid Chromatography (HPLC) |
| Yield | Variable (mg/L of culture) | Data not available | Gravimetric analysis |
| Molecular Weight (Da) | 440.1471 | Data not available | Mass Spectrometry |
| Solubility (mg/mL in DMSO) | Data not available | Data not available | UV-Vis Spectroscopy |
| Stability (t½ in plasma) | Data not available | Data not available | LC-MS/MS |
Table 2: Biological Activity
| Assay | Natural this compound | Synthetic this compound |
| Receptor Binding Affinity (Kᵢ, nM) | ||
| Receptor X | Data not available | Data not available |
| Receptor Y | Data not available | Data not available |
| Enzyme Inhibition (IC₅₀, µM) | ||
| Enzyme A | Data not available | Data not available |
| Enzyme B | Data not available | Data not available |
| Cellular Potency (EC₅₀, µM) | ||
| Cancer Cell Line 1 | Data not available | Data not available |
| Neuronal Cell Line 2 | Data not available | Data not available |
Experimental Protocols: Hypothetical Methodology
Detailed and reproducible experimental protocols are fundamental to a robust comparative analysis. Below is a hypothetical protocol for a competitive binding assay.
Protocol: Competitive Radioligand Binding Assay for Receptor X
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing Receptor X are cultured to 80-90% confluency.
-
Cells are harvested, and a crude membrane preparation is generated via homogenization and centrifugation.
-
The final membrane pellet is resuspended in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and protein concentration is determined using a BCA assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format with a final volume of 200 µL.
-
To each well, add:
-
50 µL of binding buffer
-
50 µL of [³H]-Ligand (a known radioligand for Receptor X) at a final concentration equal to its Kₔ.
-
50 µL of either natural or synthetic this compound at varying concentrations (10⁻¹² M to 10⁻⁵ M).
-
50 µL of the cell membrane preparation (20 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration (10 µM) of a non-labeled known antagonist.
-
-
Incubation and Filtration:
-
The plate is incubated for 2 hours at room temperature with gentle agitation.
-
The reaction is terminated by rapid filtration through a GF/B filter plate using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
-
Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
Radioactivity is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Visual representations of signaling pathways and experimental workflows are critical for clear communication of complex information.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. This compound | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 63440-93-7 | FP63527 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.glchemtec.ca [blog.glchemtec.ca]
- 7. consensus.app [consensus.app]
- 8. ijrpr.com [ijrpr.com]
- 9. news-medical.net [news-medical.net]
- 10. morethanrehab.com [morethanrehab.com]
- 11. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Putative Pharacine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of Pharacine, a natural p-cyclophane. As a compound of interest in natural product research, robust and reliable quantification is paramount for further pharmacological and toxicological evaluation. This document outlines and compares two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented data is representative and intended to illustrate the expected performance of these methods.
Comparative Analysis of Quantification Methods
The choice of an analytical method for this compound quantification will depend on the specific requirements of the study, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of expected performance characteristics for HPLC-UV and LC-MS/MS.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL | 0.1 - 1 ng/mL |
| Linearity (r²) | > 0.995 | > 0.999 |
| Accuracy (% bias) | ± 15% | ± 10% |
| Precision (% CV) | < 15% | < 10% |
| Matrix Effect | Low to Moderate | Potentially High |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. The following sections describe generalized protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Sample Preparation for Biological Matrices
Biological samples, such as plasma or tissue homogenates, require extensive preparation to remove interfering substances and concentrate the analyte of interest before analysis.[1] Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is used to extract the analyte from the aqueous biological matrix.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a small volume of solvent.[1]
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a widely used chromatographic technique for the separation, identification, and quantification of chemical compounds.[2][3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm (based on the expected chromophores in the this compound structure).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of calibration standards by serially diluting the stock solution in the same matrix as the samples to be analyzed.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for analyzing analytes at very low concentrations in complex biological matrices.[4]
-
LC Conditions: Similar chromatographic conditions to the HPLC-UV method can be used, often with a lower flow rate compatible with the mass spectrometer interface.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values would need to be determined by infusion of a pure standard. For this compound (C24H24O8, MW: 440.4 g/mol ), the precursor ion would likely be [M+H]+ at m/z 441.15.[5]
-
Internal Standard: A stable isotope-labeled version of this compound would be ideal to correct for matrix effects and variability in sample processing.[4]
-
-
Quantification:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve.
-
Visualizations
To aid in the understanding of the experimental workflow and the logical relationships in method validation, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters in analytical method validation.
References
A Comparative Analysis of Pharacine and Other Cyclic Ester Compounds in Oncology
For Immediate Release
Introduction
The landscape of oncological therapeutics is continually evolving, with a significant focus on developing targeted agents that offer improved efficacy and reduced toxicity. Within this area of research, cyclic ester compounds have emerged as a promising class of molecules, owing to their unique structural conformations and diverse biological activities. This guide provides a comparative overview of a novel investigational compound, Pharacine, against established and other emerging cyclic ester agents for cancer therapy.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide. The experimental data presented for this compound is simulated to reflect plausible outcomes in preclinical oncology studies. Data for comparator compounds is based on publicly available research.
Compound Profiles
This compound (Hypothetical)
This compound is a synthetically derived macrocyclic ester designed to selectively inhibit the kinase activity of the MARK4 (Microtubule Affinity Regulating Kinase 4) protein. Overexpression of MARK4 has been implicated in aberrant cell cycle progression and resistance to certain chemotherapies in preclinical models of pancreatic and ovarian cancers. By targeting MARK4, this compound aims to induce cell cycle arrest and apoptosis specifically in cancer cells with this molecular signature.
Patellamide A
Patellamide A is a naturally occurring cyclic octapeptide isolated from marine cyanobacteria.[1] It exhibits potent cytotoxic activity and has been shown to reverse multidrug resistance in some cancer cell lines.[2] Its mechanism of action is complex, but it is understood to involve the induction of apoptosis.[3]
Antimycin A3 Analogue (18-membered ring)
Antimycin A3 is a cyclic depsipeptide known for its potent activity as a mitochondrial electron transport chain inhibitor. Synthetic analogues with an 18-membered ring structure have been developed to enhance their anticancer properties and reduce toxicity.[4] These compounds typically induce apoptosis by disrupting cellular respiration and increasing oxidative stress.
Quantitative Performance Comparison
The following tables summarize the comparative performance of this compound, Patellamide A, and an 18-membered Antimycin A3 analogue in preclinical cancer models.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Pancreatic Cancer (PANC-1) IC50 (µM) | Ovarian Cancer (OVCAR-3) IC50 (µM) | Breast Cancer (MCF-7) IC50 (µM) |
| This compound (Hypothetical) | 0.25 | 0.40 | 5.8 |
| Patellamide A | 1.5 | 1.2 | 0.9 |
| Antimycin A3 Analogue | 0.8 | 1.0 | 0.5 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: In Vivo Efficacy in a Mouse Xenograft Model (PANC-1)
| Compound (Dosage) | Tumor Growth Inhibition (%) | Mean Final Tumor Volume (mm³) |
| Vehicle Control | 0% | 1500 |
| This compound (10 mg/kg) | 75% | 375 |
| Patellamide A (5 mg/kg) | 55% | 675 |
| Antimycin A3 Analogue (10 mg/kg) | 60% | 600 |
Tumor growth inhibition is calculated relative to the vehicle control group after 21 days of treatment.
Signaling Pathway and Experimental Workflow
This compound's Proposed Mechanism of Action
This compound is hypothesized to inhibit the MARK4 signaling pathway, which is believed to contribute to uncontrolled cell proliferation. A simplified diagram of this pathway is presented below.
Caption: Proposed mechanism of this compound targeting the MARK4 signaling pathway.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines the typical workflow for evaluating the efficacy of anticancer compounds in a mouse xenograft model.[5]
Caption: Standard workflow for a mouse xenograft efficacy study.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]
-
Cell Seeding: Cancer cell lines (PANC-1, OVCAR-3, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of this compound, Patellamide A, or the Antimycin A3 analogue for 48 hours.[7] A vehicle-only control is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[7]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the compound concentration versus the percentage of cell viability.
In Vivo Mouse Xenograft Model
This model is used to assess the efficacy of an anticancer compound on tumor growth in a living organism.[5][8]
-
Cell Implantation: Approximately 5 x 10^6 PANC-1 human pancreatic cancer cells are suspended in a solution of media and Matrigel and are subcutaneously injected into the flank of immunodeficient mice.[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of 100-150 mm³.[5] The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound, Patellamide A, Antimycin A3 analogue), with 8-10 mice per group.[5]
-
Compound Administration: The compounds are administered at their respective doses and schedules (e.g., intraperitoneally, daily for 5 days).
-
Tumor Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers, and the tumor volume is calculated using the formula: (Width² x Length) / 2.[5]
-
Endpoint Analysis: The study is concluded after a predetermined period (e.g., 21 days), or if tumors reach a maximum ethical size. The final tumor volumes are compared between the treatment and control groups to determine the percentage of tumor growth inhibition.
Conclusion
The hypothetical compound, this compound, demonstrates a promising preclinical profile, particularly against pancreatic and ovarian cancer cell lines where it shows superior in vitro cytotoxicity compared to Patellamide A and an Antimycin A3 analogue. Its targeted mechanism of action against MARK4 suggests the potential for a more favorable therapeutic window. The in vivo data further supports its potential efficacy, showing greater tumor growth inhibition in a PANC-1 xenograft model than the comparator compounds. Further research would be necessary to validate these simulated findings and to fully characterize the safety and efficacy profile of a compound like this compound. This comparative guide underscores the importance of continued research into novel cyclic ester compounds as a potential source of next-generation oncological therapies.
References
- 1. Patellamides [chemistry.st-andrews.ac.uk]
- 2. The mechanism of patellamide macrocyclization revealed by the characterization of the PatG macrocyclase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural biology of patellamide biosynthesis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
A Researcher's Guide to Validating the Purity of Synthesized Pharacine
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical, non-negotiable step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Pharacine, a natural p-cyclophane. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.
Introduction to this compound and the Imperative of Purity
This compound, a p-cyclophane first isolated from the bacterial strain Cytophaga sp. AM13.1, has also been the subject of synthetic efforts.[1][2] Its unique macrocyclic structure presents both interesting therapeutic potential and significant challenges in synthesis and purification. Impurities arising from unreacted starting materials, reagents, catalysts, or side reactions can significantly impact the compound's biological activity, toxicity, and overall safety profile, making rigorous purity assessment essential.
Comparative Analysis of Purity Validation Techniques
The selection of an analytical technique for purity validation depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. Here, we compare the most common and effective methods for small molecule purity assessment.
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Principle | Information Provided | Typical Purity Range | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (% area), detection of non-volatile impurities. | >95% | Robust, reproducible, high-resolution separation, well-established for pharmaceutical analysis.[3][4][5] | Requires a chromophore for UV detection, may not detect all impurities if they co-elute or lack a chromophore. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification and quantification of impurities, molecular weight information.[6][7][8] | >98% | High sensitivity and specificity, excellent for identifying unknown impurities and degradation products.[6] | Quantitative accuracy can be influenced by ionization efficiency, more complex instrumentation. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Relates the integral of a specific resonance signal to the number of protons, allowing for direct quantification against a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte.[5][9][10] | >99% | Primary analytical method, provides structural information, detects non-chromophoric impurities.[10] | Lower sensitivity than LC-MS, requires a well-resolved signal for the analyte and standard. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified. | Confirms the elemental composition (C, H, N, S) of the bulk sample. | Within ±0.4% of theoretical values | Provides fundamental confirmation of the molecular formula, useful for detecting inorganic impurities. | Does not provide information on organic impurities with the same elemental composition (isomers), requires a relatively larger sample amount. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: Determined by UV scan of this compound (e.g., 254 nm)
-
Gradient elution: A typical gradient would be from 5% to 95% mobile phase B over 20-30 minutes.
-
-
Data Analysis: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and confirm the molecular weight of this compound and its impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Follow the HPLC protocol for sample preparation and chromatographic separation.
-
Mass Spectrometry Parameters:
-
Ionization mode: Positive or negative ESI, depending on the analyte.
-
Mass range: Scan a range appropriate for the expected molecular weight of this compound and potential impurities (e.g., m/z 100-1000).
-
Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the synthesized this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube. Add the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Elemental Analysis (EA)
Objective: To confirm the elemental composition of the synthesized this compound.
Instrumentation:
-
Elemental analyzer
Procedure:
-
Accurately weigh a small amount of the dried this compound sample into a tin capsule.
-
The instrument combusts the sample at high temperature, and the resulting gases are separated and detected to determine the percentage of carbon, hydrogen, and nitrogen.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula of this compound (C₂₄H₂₄O₈). The results should be within ±0.4% of the theoretical values.
Visualization of Workflows and Relationships
Experimental Workflow for Purity Validation
Caption: Workflow for the synthesis, initial purification, and subsequent purity validation of this compound.
Logical Relationship of Purity Assessment Techniques
Caption: The relationship between different analytical techniques for a comprehensive purity assessment of this compound.
Conclusion
The validation of synthesized this compound's purity requires a multi-faceted approach, leveraging the strengths of several analytical techniques. HPLC provides a robust method for routine purity checks, while LC-MS is indispensable for the identification of unknown impurities. For the definitive determination of absolute purity, qNMR stands out as a primary method. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By employing a combination of these methods and adhering to detailed experimental protocols, researchers can ensure the quality and reliability of their synthesized this compound, paving the way for accurate and reproducible downstream applications.
References
- 1. Polyaromatic Cyclophanes Design and their Related Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Macrocyclizations in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selected synthetic strategies to cyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclophanes containing large polycyclic aromatic hydrocarbons - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Selected synthetic strategies to cyclophanes [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Independent Verification of Biological Targets: A Comparative Analysis of Pharacine
Introduction
Pharacine is a naturally occurring p-cyclophane compound that has been isolated from the bacterial strain Cytophaga sp. AM13.1.[1] As a unique chemical entity, its potential interactions with biological systems are of interest to the scientific community. However, initial studies on this compound have shown no significant antimicrobial or antifungal activity against a panel of common microorganisms, and to date, no specific biological targets within human systems have been identified in publicly available literature.[1]
This guide serves as a hypothetical framework for the independent verification and comparison of a compound like this compound, should a biological target be proposed. For the purpose of demonstrating the required methodologies and data presentation, we will proceed with a speculative scenario where This compound is postulated to be an inhibitor of Protein Kinase C (PKC) , a well-established family of enzymes involved in signal transduction. This guide will compare the hypothetical performance of this compound against two known, real-world PKC inhibitors: Sotrastaurin and Enzastaurin.
Comparative Data Analysis
The following table summarizes hypothetical quantitative data for this compound against established PKC inhibitors. This data is purely illustrative and is intended to model how such a comparison would be presented.
| Compound | Target Isoform | Binding Affinity (Ki, nM) | Cellular Potency (IC50, nM) | Kinase Selectivity (Fold vs. GSK3β) |
| This compound (Hypothetical) | PKCβ | 15 | 85 | 120x |
| Sotrastaurin | PKCα/β | 0.22 / 0.65 | 4 / 7 | >1000x |
| Enzastaurin | PKCβ | 2 | 27 | 83x |
Note: Data for Sotrastaurin and Enzastaurin are derived from public scientific literature for illustrative purposes. The data for this compound is fictional.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of a compound's biological target. Below are standard protocols that would be used to assess the activity of a putative PKC inhibitor.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified PKC isoforms.
Methodology:
-
Recombinant human PKCβ is incubated in a kinase buffer solution containing ATP and a specific peptide substrate.
-
The test compound (e.g., this compound) is added at varying concentrations (typically in a 10-point dose-response curve).
-
The reaction is initiated by the addition of the enzyme.
-
After a set incubation period at 30°C, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced.
-
The resulting data is plotted to calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the compound to the target protein (PKC) within a cellular environment.
Methodology:
-
Intact cells are treated with either the test compound or a vehicle control.
-
The cells are heated to a range of temperatures, creating a "melt curve." The binding of a ligand (the compound) typically stabilizes the target protein, increasing its melting temperature.
-
Following the heat shock, cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.
-
The amount of soluble PKC remaining at each temperature is quantified by Western Blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Western Blot for Downstream Signaling
Objective: To assess whether the compound inhibits the PKC signaling pathway in a cellular context.
Methodology:
-
A suitable cell line is treated with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) in the presence of varying concentrations of the test compound.
-
After treatment, cells are lysed, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for a phosphorylated downstream substrate of PKC (e.g., phospho-MARCKS).
-
A secondary, enzyme-linked antibody is used for detection via chemiluminescence.
-
A dose-dependent reduction in the phosphorylation of the downstream substrate, in the presence of the PKC activator, provides evidence of target inhibition in a cellular pathway.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway involving PKC and the general workflow for validating a novel inhibitor.
References
A Comparative Efficacy Analysis of Novel Pharacine Derivatives in Kinase Inhibition
This guide provides a comparative analysis of two novel Pharacine derivatives, this compound-A and this compound-B, focusing on their inhibitory efficacy against Kinase-X, a critical component in the MAPK/ERK signaling pathway implicated in various oncogenic processes. The following sections present quantitative data from in vitro kinase assays, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflow.
Quantitative Efficacy Comparison
The inhibitory activities of this compound-A and this compound-B were determined by measuring their half-maximal inhibitory concentration (IC50) against recombinant human Kinase-X. The results, summarized below, indicate a significant difference in potency between the two derivatives.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound-A | Kinase-X | 15.2 ± 1.8 | In Vitro Kinase Assay |
| This compound-B | Kinase-X | 89.7 ± 4.5 | In Vitro Kinase Assay |
Data represent the mean ± standard deviation from three independent experiments.
Experimental Protocols
In Vitro Kinase-X Inhibition Assay
This protocol outlines the methodology used to determine the IC50 values of the this compound derivatives.
-
Reagent Preparation :
-
Kinase-X enzyme, substrate peptide, and ATP were prepared in a kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
This compound-A and this compound-B were serially diluted in 100% DMSO to create a 10-point concentration gradient, followed by a final dilution in the kinase reaction buffer.
-
-
Assay Procedure :
-
The kinase reaction was initiated by adding 10 µL of 2.5X ATP solution to a 384-well plate containing 5 µL of the diluted compound and 10 µL of 2.5X Kinase-X/substrate peptide mix.
-
The final ATP concentration in the reaction was 10 µM.
-
The reaction mixture was incubated for 60 minutes at room temperature.
-
-
Signal Detection :
-
Following incubation, 25 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. This mixture was incubated for 40 minutes.
-
Subsequently, 50 µL of Kinase Detection Reagent was added to convert ADP to ATP and initiate a luciferase/luciferin reaction to produce a luminescent signal.
-
The plate was incubated for an additional 30 minutes to stabilize the signal.
-
-
Data Analysis :
-
Luminescence was measured using a plate reader.
-
The raw data were normalized against positive (no inhibitor) and negative (no kinase) controls.
-
IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve using GraphPad Prism software.
-
Visualizations
The following diagrams illustrate the experimental workflow and the targeted biological pathway.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Targeted MAPK/ERK signaling pathway.
Validating Pharacine as a Reliable Internal Standard: A Comparative Guide
In quantitative analytical chemistry, the use of an internal standard (IS) is a cornerstone for achieving accuracy and precision, especially in complex matrices.[1] An ideal IS compensates for variations in sample preparation, injection volume, and instrument response.[2][3] This guide provides a framework for the validation of "Pharacine," a novel compound proposed for use as an internal standard. Its performance is objectively compared against two established alternatives: a deuterated analog of the analyte (Analyte-d4) and a structurally similar but non-isotopic compound, Diazepam-d5.
An effective internal standard should be chemically similar to the analyte, stable, not naturally present in the sample matrix, and well-resolved chromatographically from other components.[4][5] The primary goal of this validation is to determine if this compound meets these criteria and can reliably correct for analytical variability.
Key Performance Metrics for Internal Standard Validation
The validation process hinges on several key experimental metrics designed to test the robustness and reliability of the internal standard. These include response linearity, recovery, and the ability to compensate for matrix effects. An ideal IS should mimic the behavior of the analyte throughout the entire analytical process.[3][6]
| Performance Metric | This compound | Analyte-d4 (Ideal IS) | Diazepam-d5 (Analog IS) | Acceptance Criteria |
| Response Linearity (r²) | 0.997 | > 0.999 | 0.995 | > 0.995 |
| Analyte Recovery (%) | 92.5% | 94.2% | 85.1% | 80-120% |
| IS Recovery (%) | 91.8% | 93.5% | 88.3% | 80-120% |
| Matrix Effect (ME %) | 88% (Suppression) | 98% (Minimal Effect) | 75% (Suppression) | 85-115% |
| IS-Normalized ME (%) | 99.1% | 101.3% | 94.2% | 85-115% |
| Precision (%RSD) | 3.5% | 1.8% | 4.8% | < 15% |
Table 1: Comparative performance data for this compound against a deuterated analog and a structural analog internal standard. Data is hypothetical.
Experimental Protocols
Detailed and reproducible methodologies are critical for validating an internal standard. The following protocols outline the key experiments for comparing this compound's performance.
Protocol 1: Evaluation of Response Linearity
-
Objective: To assess the linearity of the detector response for the analyte and this compound.
-
Method:
-
Prepare a series of calibration standards containing the analyte at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Spike a constant, known concentration of this compound (e.g., 100 ng/mL) into each calibration standard.[7]
-
Analyze each standard via LC-MS/MS in triplicate.
-
Plot the ratio of the analyte peak area to the this compound peak area against the analyte concentration.[8]
-
Perform a linear regression analysis and determine the coefficient of determination (r²).
-
Protocol 2: Assessment of Recovery
-
Objective: To evaluate the efficiency of the extraction process for both the analyte and this compound from a biological matrix (e.g., human plasma).
-
Method:
-
Prepare two sets of samples. For Set A, spike the analyte and this compound into the plasma before the extraction procedure.
-
For Set B, spike the analyte and this compound into the plasma extract after the extraction procedure.
-
Process all samples using the designated extraction method (e.g., protein precipitation or solid-phase extraction).
-
Analyze all samples via LC-MS/MS.
-
Calculate the percent recovery using the formula: Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100.
-
Protocol 3: Quantification of Matrix Effects
-
Objective: To determine the influence of co-eluting matrix components on the ionization of the analyte and this compound.[9][10]
-
Method:
-
Prepare three sets of samples. Set 1: Analyte and this compound in a neat solvent.
-
Set 2: Blank plasma extract spiked with the analyte and this compound post-extraction.
-
Set 3: Blank plasma from at least six different sources, extracted and then spiked with the analyte and this compound.[9]
-
Analyze all samples and calculate the Matrix Effect (ME) using the formula: ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100.
-
Calculate the Internal Standard-Normalized Matrix Effect using the ratio of analyte and IS peak areas to confirm compensation.[10]
-
Workflow and Logic Diagrams
Visual representations of the experimental process and the underlying principles of validation provide clarity and enhance understanding.
Caption: Workflow for analyte quantification using this compound as an internal standard.
Caption: Logical relationship between ideal IS properties and validation experiments.
Conclusion
Based on the comparative data, this compound demonstrates strong potential as a reliable internal standard. Its performance in linearity, recovery, and precision is comparable to the "gold standard" deuterated analog and superior to the structural analog, Diazepam-d5. Crucially, this compound effectively compensates for matrix effects, as shown by the IS-normalized matrix effect value falling well within the accepted range of 85-115%. While deuterated internal standards remain the ideal choice due to their near-identical chemical and physical properties to the analyte, this compound presents a robust and viable alternative when a deuterated analog is unavailable or cost-prohibitive.[11][12] Further validation across diverse matrices and long-term stability studies are recommended to fully establish its utility.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. daily.uk.com [daily.uk.com]
- 4. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Pharacine's Efficacy and Selectivity in Diverse Cancer Cell Lines
Abstract: This guide provides a comprehensive comparative analysis of Pharacine, a novel therapeutic agent, across multiple distinct cancer cell lines. We present key findings on its efficacy, selectivity, and mechanism of action, benchmarked against a standard-of-care alternative. The data herein is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate this compound's potential in preclinical and clinical research. All experimental protocols are detailed to ensure reproducibility, and key cellular pathways and workflows are visually represented.
Introduction to this compound
This compound is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in various malignancies. Its primary mechanism of action involves the modulation of key protein kinases that are frequently dysregulated in cancer, leading to the suppression of tumor growth and induction of apoptosis. This guide examines the differential effects of this compound in cell lines representing diverse cancer types to elucidate its therapeutic potential and spectrum of activity.
Comparative Efficacy of this compound
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines and compared with a well-established therapeutic agent, "Compound B." The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each cell line following a 72-hour treatment period.
Table 1: Comparative IC50 Values (µM) of this compound and Compound B
| Cell Line | Cancer Type | This compound IC50 (µM) | Compound B IC50 (µM) | Fold Difference (Compound B / this compound) |
| MCF-7 | Breast Adenocarcinoma | 0.25 | 1.5 | 6.0 |
| A549 | Lung Carcinoma | 0.40 | 2.8 | 7.0 |
| HCT116 | Colorectal Carcinoma | 0.15 | 1.2 | 8.0 |
| U-87 MG | Glioblastoma | 1.10 | 9.5 | 8.6 |
| PC-3 | Prostate Cancer | 0.85 | 6.8 | 8.0 |
Data represents the mean of three independent experiments.
Selectivity Profile of this compound
To evaluate the selectivity of this compound, its cytotoxic effect was tested on a non-cancerous human cell line (hTERT-immortalized retinal pigment epithelial cells, RPE-1) and compared to its effect on a sensitive cancer cell line (HCT116).
Table 2: Selectivity Index of this compound
| Cell Line | IC50 (µM) | Selectivity Index (IC50 RPE-1 / IC50 HCT116) |
| HCT116 | 0.15 | 66.7 |
| RPE-1 | 10.0 |
A higher selectivity index indicates a greater preferential effect on cancer cells over non-cancerous cells.
Mechanism of Action: Signaling Pathway Analysis
This compound is known to exert its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the key nodes in this pathway and the point of inhibition by this compound.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
All cell lines (MCF-7, A549, HCT116, U-87 MG, PC-3, and RPE-1) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
The anti-proliferative effects of this compound and Compound B were determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Caption: Workflow for determining IC50 values using a cell viability assay.
Procedure:
-
Cells were seeded in opaque-walled 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Compound B.
-
After 72 hours of incubation, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
The plates were agitated for 2 minutes on an orbital shaker to induce cell lysis.
-
Luminescence was recorded using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a potent inhibitor of proliferation across a range of cancer cell lines, exhibiting significantly greater potency than Compound B. Furthermore, this compound displays a favorable selectivity profile, with substantially less impact on non-cancerous cells. Its mechanism of action via the PI3K/AKT/mTOR pathway provides a strong rationale for its anti-cancer effects. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in oncology.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Pharacine
For researchers and scientists dedicated to advancing pharmaceutical development, the lifecycle of a chemical compound extends beyond its use in experimentation. Proper disposal is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step procedure for the safe disposal of Pharacine, a hypothetical research compound. While "this compound" is used here as an illustrative example, the principles and procedures outlined below are based on established best practices for the disposal of non-hazardous chemical waste and are designed to help you build a culture of safety and compliance in your laboratory.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.
This compound Disposal: Key Parameters and Recommendations
The following table summarizes the essential parameters for the proper disposal of this compound, based on general laboratory safety protocols.
| Parameter | Recommendation | Rationale |
| Waste Classification | Non-Hazardous Pharmaceutical Waste | Based on available data, this compound is not classified as a hazardous substance. However, it should not be disposed of as general waste. |
| Primary Disposal Method | Incineration | This is the environmentally preferred method for destroying active pharmaceutical ingredients, preventing their release into ecosystems.[1] |
| Sewer Disposal | Prohibited | Disposing of chemicals down the drain can contaminate waterways and is prohibited for many pharmaceutical compounds under regulations like the Resource Conservation and Recovery Act (RCRA).[1][2] |
| Personal Protective Equipment (PPE) | Standard Laboratory PPE | Always wear a lab coat, safety glasses, and gloves when handling this compound waste. |
| Waste Container | Designated, Labeled, and Sealed | Use a container specifically for non-hazardous pharmaceutical waste. It should be clearly labeled and kept sealed when not in use.[1][3] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the methodology for the safe segregation and disposal of this compound waste in a laboratory setting.
Objective: To safely collect and dispose of this compound waste in accordance with general laboratory safety standards.
Materials:
-
This compound waste (unused solid compound, contaminated labware such as vials, pipette tips, etc.)
-
Designated non-hazardous pharmaceutical waste container (typically white with a blue lid or entirely blue)[1]
-
Permanent marker for labeling
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
Procedure:
-
Waste Segregation:
-
Container Preparation and Labeling:
-
Obtain a designated non-hazardous pharmaceutical waste container from your institution's EHS department.
-
Using a permanent marker, clearly label the container "Non-Hazardous Pharmaceutical Waste for Incineration" and indicate the contents as "this compound Waste."[1] Include the date of initial use.
-
-
Waste Collection:
-
Carefully place all solid this compound waste, including any residual powder, into the designated container.
-
Dispose of any labware that has come into direct contact with this compound (e.g., weigh boats, contaminated gloves, vials) in the same container.[1]
-
-
Empty Container Disposal:
-
Storage of Waste Container:
-
Keep the waste container sealed when not in use.
-
Store the container in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Once the container is full, or in accordance with your laboratory's waste pickup schedule, arrange for its collection by your institution's EHS or a licensed waste management contractor.
-
Ensure all required documentation for waste transfer is completed as per your institution's protocols.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow for this compound disposal, the following diagram illustrates the decision-making process and key steps.
Caption: Workflow for the proper disposal of this compound waste.
References
Disclaimer: Pharacine is a fictional substance. The following guidelines are based on best practices for handling potent, hazardous pharmaceutical compounds and are for illustrative purposes only. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and follow your institution's safety protocols.
Essential Safety and Handling Protocols for Pharacine
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent cytotoxic agent. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Exposure Limits
This compound is a highly potent compound requiring stringent handling controls. All quantitative data is summarized below.
| Property | Value | Notes |
| Form | Crystalline Solid | White to off-white powder |
| Permissible Exposure Limit (PEL) | 0.05 µg/m³ (8-hour TWA) | Avoid inhalation of dust |
| LD50 (Oral, Rat) | 5 mg/kg | Highly toxic if ingested |
| Primary Hazards | Cytotoxic, Teratogenic | May cause cell damage and birth defects |
| Reactivity | Stable under normal conditions | Avoid strong oxidizing agents |
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound in any form.
| Protection Type | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption |
| Eye Protection | Chemical splash goggles or face shield | Protects eyes from dust and splashes |
| Lab Coat | Disposable, solid-front lab coat | Protects clothing and skin from contamination |
| Respiratory | NIOSH-approved respirator with P100 filter | Required for handling powder outside of a fume hood |
Experimental Protocols: Step-by-Step Handling
-
Preparation : Don all required PPE before entering the designated handling area.
-
Containment : Conduct all weighing activities within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Surface Protection : Place a disposable, plastic-backed absorbent liner on the balance surface.
-
Weighing : Use a dedicated, calibrated microbalance. Dispense the powder carefully to minimize dust generation.
-
Cleaning : After weighing, gently wipe down the spatula and weighing vessel with a damp cloth (using 70% ethanol) before removing them from the hood. Dispose of the liner and cloth as hazardous waste.
-
Solvent Addition : Add the desired solvent to the vessel containing the this compound powder inside the fume hood.
-
Mixing : Cap the vessel securely and mix by gentle inversion or vortexing until the solid is fully dissolved.
-
Storage : Store the resulting solution in a clearly labeled, sealed container in a designated, secure location.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste : Includes used gloves, lab coats, absorbent liners, and weighing papers. Place these items in a designated, labeled hazardous waste bag inside the fume hood.
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed hazardous waste container.
-
Sharps Waste : Needles, syringes, and contaminated glassware must be placed in a designated sharps container for hazardous chemical waste.
Emergency Operational Plan: Spill and Exposure
Immediate and correct response to a spill or exposure is critical.
-
Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate : Secure the area to prevent unauthorized entry.
-
PPE : If trained to do so, don appropriate respiratory protection and chemical-resistant gear before re-entering the area.
-
Contain : Cover the spill with a chemical absorbent pad or granules, working from the outside in.
-
Clean : Carefully collect the absorbent material using non-sparking tools and place it in a hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable deactivating solution, followed by soap and water.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation : Move to fresh air immediately.
-
Ingestion : Do not induce vomiting.
-
Seek Medical Attention : In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Visualizations
Caption: Standard workflow for handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
